6-Methoxyquinoline N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEGRKPOJXNZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291678 | |
| Record name | 6-Methoxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-13-9 | |
| Record name | 6-Methoxyquinoline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxyquinoline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxyquinoline N-oxide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyquinoline N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, it possesses a unique electronic structure that makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials.[1] The presence of the N-oxide functionality enhances the reactivity of the quinoline ring, enabling selective functionalization that is otherwise challenging to achieve with the parent quinoline.[2] This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is typically a white to yellow or orange crystalline powder at room temperature.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6563-13-9 | [4] |
| Molecular Formula | C₁₀H₉NO₂ | [4] |
| Molecular Weight | 175.19 g/mol | [3] |
| Melting Point | 102-112 °C | [5][6] |
| Appearance | White to yellow to orange crystalline powder | [1][3] |
| Purity | >98.0% (GC) | [3] |
Molecular Structure and Spectroscopic Profile
The molecular structure of this compound consists of a quinoline ring system with a methoxy group substituted at the 6-position and an oxygen atom coordinated to the nitrogen atom of the quinoline ring. This N-oxide bond is highly polar and significantly influences the electronic distribution and reactivity of the aromatic system.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, J = 9.5 Hz, 1H), 8.34 (dd, J = 6.0, 0.7 Hz, 1H), 7.57 (d, J = 8.5 Hz, 1H), 7.32 (dd, J = 9.5, 2.7 Hz, 1H), 7.19 (dd, J = 8.5, 6.0 Hz, 1H), 7.05 (d, J = 2.7 Hz, 1H), 3.88 (s, 3H).[7]
-
¹³C NMR (100 MHz, CDCl₃): δ 159.3, 137.1, 133.7, 131.9, 124.8, 122.6, 121.4, 121.3, 105.6, 55.6.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-O group vibrations.[8] A prominent band is typically observed in the range of 1254 ± 10 cm⁻¹, which is assigned to the N-O stretching vibration.[9]
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of its parent compound, 6-methoxyquinoline. A common and effective method involves the use of hydrogen peroxide in the presence of a carboxylic acid, such as acetic acid, which generates a peroxy acid in situ as the active oxidizing agent.[8]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxyquinoline in glacial acetic acid.
-
Heating: Gently heat the solution to 60-70 °C in a water bath.
-
Addition of Oxidant: While maintaining the temperature, add 30% aqueous hydrogen peroxide dropwise to the reaction mixture over a period of 30 minutes. The formation of peracetic acid in situ will initiate the N-oxidation.
-
Reaction Monitoring: Stir the reaction mixture at 60-70 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield pure this compound.
Chemical Reactivity
The N-oxide group in this compound plays a crucial role in its reactivity. It acts as an internal oxidizing agent and activates the quinoline ring towards various transformations, particularly at the C2 and C8 positions.[2] This enhanced reactivity makes it a valuable precursor for the synthesis of substituted quinolines.
A notable reaction is the palladium-catalyzed C-H functionalization. Depending on the reaction conditions and the catalyst used, selective functionalization at either the C2 or C8 position can be achieved. For instance, reaction with arylzinc reagents can lead to the formation of 2-arylquinolines.[10]
Applications in Drug Development and Research
This compound and its derivatives have shown significant promise in the field of drug discovery, exhibiting a range of biological activities.
-
Anticancer Agents: Derivatives of this compound have been investigated as potent anticancer agents. For example, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, synthesized from 6-methoxyquinoline, have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[11] The N-oxide can serve as a key intermediate in the synthesis of such compounds. Isoquinolinequinone N-oxides, a related class of compounds, have demonstrated nanomolar anticancer activity against various cancer cell lines, including those resistant to existing drugs.[12][13]
-
Antimicrobial and Anti-inflammatory Potential: The quinoline scaffold is present in many antimicrobial and anti-inflammatory drugs. The unique electronic properties of this compound make it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas.[1]
-
Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. This compound can be used in the development of fluorescent probes for biological imaging, allowing for the visualization of cellular processes in real-time.[1]
-
Materials Science: In addition to its pharmaceutical applications, this compound is utilized in materials science as a building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[14]
Conclusion
This compound is a versatile and valuable heterocyclic compound with a rich chemistry and a wide range of applications. Its unique structural and electronic properties, conferred by the N-oxide functionality, make it an important intermediate for the synthesis of complex molecules with significant biological activity and material properties. For researchers and scientists in drug development and materials science, a thorough understanding of the chemical properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of novel and innovative products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. nbinno.com [nbinno.com]
Spectroscopic Scrutiny of 6-Methoxyquinoline N-oxide: A Guide for Advanced Drug Discovery
Introduction: The Significance of 6-Methoxyquinoline N-oxide in Medicinal Chemistry
In the landscape of modern drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the quinoline scaffold is of paramount importance, appearing in drugs with applications ranging from anticancer to antimicrobial therapies. The introduction of an N-oxide functionality to the quinoline ring system, as seen in this compound, profoundly alters its electronic and steric properties. This modification can enhance solubility, modulate metabolic stability, and introduce new vectors for molecular interactions, making it a critical intermediate in the synthesis of novel bioactive molecules.[1]
This technical guide provides an in-depth analysis of the key spectroscopic data of this compound, offering researchers and drug development professionals a comprehensive reference for its structural characterization. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles is fundamental to confirming its identity, purity, and for predicting its reactivity in further synthetic transformations.
Molecular Structure and Characterization Workflow
The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's constitution.
Figure 1: Workflow for the synthesis and spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion, which is particularly important for resolving the aromatic protons.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if desired.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments. The presence of the N-oxide functionality and the methoxy group significantly influences the chemical shifts of the aromatic protons compared to the parent 6-methoxyquinoline.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.60 | d | 9.5 |
| H2 | 8.34 | dd | 6.0, 0.7 |
| H8 | 7.57 | d | 8.5 |
| H3 | 7.32 | dd | 9.5, 2.7 |
| H5 | 7.19 | dd | 8.5, 6.0 |
| H7 | 7.05 | d | 2.7 |
| -OCH₃ | 3.88 | s | - |
| Table 1: ¹H NMR Data for this compound in CDCl₃.[2] |
Interpretation Insights:
-
The downfield shift of H2 and H4 is a direct consequence of the electron-withdrawing nature of the N-oxide group, which deshields these protons.
-
The methoxy protons (-OCH₃) appear as a sharp singlet at 3.88 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
-
The coupling constants (J values) are invaluable for confirming the connectivity of the protons. For instance, the large coupling constant between H3 and H4 (J = 9.5 Hz) is typical for ortho-coupling in a six-membered ring.
Figure 2: Chemical structure of this compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C6 | 159.3 |
| C2 | 137.1 |
| C4 | 133.7 |
| C8a | 131.9 |
| C4a | 124.8 |
| C8 | 122.6 |
| C5 | 121.4 |
| C3 | 121.3 |
| C7 | 105.6 |
| -OCH₃ | 55.6 |
| Table 2: ¹³C NMR Data for this compound in CDCl₃.[2] |
Interpretation Insights:
-
The carbon atom attached to the oxygen of the methoxy group (C6) is significantly deshielded and appears at 159.3 ppm.
-
Similar to the proton spectrum, the carbons in the pyridine ring (C2 and C4) are deshielded due to the N-oxide group.
-
The methoxy carbon (-OCH₃) resonates at a characteristic upfield position of 55.6 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. In the case of this compound, the key vibrational modes are associated with the N-O bond, the aromatic C-H bonds, and the C-O bond of the methoxy group.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1480 | Aromatic C=C and C=N stretching |
| ~1250-1300 | N-O stretching vibration |
| ~1220 | Asymmetric C-O-C stretch |
| ~1030 | Symmetric C-O-C stretch |
| Table 3: Key IR Absorption Bands for this compound. |
Interpretation Insights:
-
The most characteristic band for N-oxides is the N-O stretching vibration, which typically appears in the 1200-1350 cm⁻¹ region.[3] For quinoline N-oxides, this is often observed around 1250 cm⁻¹.[4]
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the quinoline ring and the methoxy group.
-
The strong bands corresponding to the C-O-C stretching of the methoxy group further corroborate the structure.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will typically produce a protonated molecular ion [M+H]⁺.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
Mass Spectrometry Data and Interpretation
-
Molecular Ion: The molecular formula of this compound is C₁₀H₉NO₂.[5][6] Its monoisotopic mass is 175.0633 g/mol .[5] In positive ion mode ESI, the expected protonated molecular ion [M+H]⁺ would have an m/z of 176.0712.
-
Fragmentation Pattern: A characteristic fragmentation pathway for quinoline N-oxides is the loss of the oxygen atom from the N-oxide group, leading to a fragment corresponding to the parent quinoline.[7] Another common fragmentation is the loss of a hydroxyl radical.[7]
Expected Key Fragments:
-
m/z 176: [M+H]⁺, the protonated molecular ion.
-
m/z 160: [M+H - O]⁺, corresponding to the loss of an oxygen atom.
-
m/z 159: [M]⁺, molecular ion if electron ionization is used.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of 6-methoxyquinoline.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve 6-methoxyquinoline in a suitable solvent, such as dichloromethane.
-
Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at room temperature.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[2]
Figure 3: General reaction scheme for the synthesis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and characterization. The detailed interpretation of NMR, IR, and Mass Spectrometry data, coupled with established experimental protocols, equips researchers in drug discovery and organic synthesis with the necessary tools to confidently handle and utilize this important chemical intermediate. A thorough understanding of its spectroscopic signature is a prerequisite for its application in the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mzCloud – 6 Methoxyquinoline N oxide [mzcloud.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Methoxyquinoline N-oxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyquinoline N-oxide is a heterocyclic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and biochemical research. As a derivative of quinoline, the addition of a methoxy group and an N-oxide moiety significantly influences its chemical reactivity and biological activity. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, and diverse applications.
Core Compound Identification
The fundamental identifiers for this compound are crucial for its accurate sourcing and application in research and development.
| Identifier | Value |
| CAS Number | 6563-13-9[1] |
| Molecular Formula | C₁₀H₉NO₂[1] |
| Molecular Weight | 175.18 g/mol [1] |
| IUPAC Name | 6-methoxy-1-oxidoquinolin-1-ium |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 102-104 °C | [1] |
| Appearance | White to yellow to orange crystalline powder | [2] |
| Solubility | Soluble in ethanol | [3] |
| λmax | 320 nm (in Ethanol) | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-oxidation of its precursor, 6-methoxyquinoline. This transformation is a critical step in the preparation of various derivatives and is often accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: N-Oxidation of 6-Methoxyquinoline
This protocol details a common method for the synthesis of this compound using m-CPBA as the oxidizing agent.
Materials:
-
6-Methoxyquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 6-methoxyquinoline (1 equivalent) in dichloromethane in a round-bottom flask.
-
Addition of Oxidizing Agent: To the stirred solution, add m-CPBA (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
Applications in Research and Development
This compound serves as a versatile intermediate and active compound in several areas of scientific research.
Medicinal Chemistry and Drug Discovery
This compound is a valuable building block in the synthesis of novel pharmaceutical agents.[2] Its derivatives have shown potential as anti-cancer and anti-inflammatory drugs.[2] The N-oxide moiety can enhance the biological activity and modulate the physicochemical properties of the parent quinoline structure.
Mechanism of Action in Cancer:
Quinoline N-oxides can exert their anticancer effects through various mechanisms, often involving the induction of oxidative stress within cancer cells. This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Proposed mechanism of anticancer activity.
Materials Science
In the field of materials science, this compound is utilized as a building block for organic semiconductors.[2] Its electronic properties contribute to the development of advanced optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[2]
Biochemical Research and Fluorescent Probes
Researchers employ this compound to study enzyme activities and interactions, which can provide valuable insights into metabolic pathways.[2] Furthermore, its fluorescent properties make it a candidate for the development of fluorescent probes for biological imaging and the detection of metal ions.[2]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Health Hazards: May cause skin, eye, and respiratory irritation.
-
Physical Hazards: Combustible solid.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.
-
Skin and Body Protection: Laboratory coat.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential across multiple scientific disciplines. Its unique chemical structure and properties make it a valuable tool for researchers in drug discovery, materials science, and biochemistry. A thorough understanding of its synthesis, properties, and applications, coupled with stringent safety protocols, will enable its effective and safe utilization in advancing scientific knowledge and technological innovation.
References
An In-depth Technical Guide on the Solubility and Stability of 6-Methoxyquinoline N-oxide
Abstract: The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability of 6-Methoxyquinoline N-oxide, a heterocyclic compound of interest in pharmaceutical development.[1][2] By integrating theoretical principles with actionable experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals. It aims to equip them with the knowledge to accurately characterize this molecule, anticipate potential liabilities, and devise effective formulation strategies.
Introduction to this compound
Chemical Identity and Structure
This compound is a derivative of quinoline, an aromatic heterocyclic compound.[3] The introduction of an N-oxide group and a methoxy substituent significantly alters the electronic and physical properties of the parent quinoline ring.[4] The N-oxide functionality, a highly polar N⁺-O⁻ bond, generally enhances aqueous solubility and the capacity to form hydrogen bonds compared to the parent amine.[4][5][6][7]
Chemical Structure:
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₂ | [1][3][8] |
| Molecular Weight | 175.18 g/mol | [3][8] |
| Appearance | White to yellow to orange crystalline powder | [1] |
| Melting Point | 108 - 112 °C | [1] |
| CAS Number | 6563-13-9 |[1][3][8] |
Pharmacological Relevance and Potential Applications
Quinoline derivatives are prevalent scaffolds in medicinal chemistry, with applications as anti-cancer and anti-inflammatory agents.[9] this compound itself is utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] The N-oxide moiety can be a critical pharmacophore, a prodrug handle, or a means to modulate physicochemical properties to improve the drug-like characteristics of a molecule.[5][6] Its unique electronic properties also lend to applications in materials science, such as in the development of organic semiconductors for OLEDs and OPVs.[1]
The Critical Role of Physicochemical Properties in Drug Discovery
Poor solubility and stability are primary reasons for the failure of drug candidates.[2] Low solubility can lead to poor absorption and insufficient bioavailability, making it difficult to achieve therapeutic concentrations in the body.[2][10] Chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts.[2] Therefore, a thorough understanding and early assessment of these properties are essential to de-risk drug candidates and guide formulation development.[11]
Aqueous and Solvent Solubility Profile
Aqueous solubility is a crucial factor that governs the dissolution and absorption of a drug candidate. It can be assessed through different types of assays, primarily categorized as kinetic or thermodynamic.[12]
Theoretical Considerations and Predictive Models
The N-oxide group, being highly polar, is expected to increase the aqueous solubility of this compound relative to its parent, 6-methoxyquinoline.[5][6] While computational models can provide initial estimates of solubility (e.g., XlogP), experimental determination remains the gold standard for accurate characterization.
Experimental Determination of Solubility
Causality in Assay Selection: The choice between a kinetic and a thermodynamic solubility assay is stage-dependent in drug discovery.
-
Kinetic Solubility: This high-throughput method is ideal for the early discovery phase to quickly rank large numbers of compounds.[13][14] It measures the solubility of a compound precipitating out of a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[12][13][15] While fast, it may overestimate the true solubility.[13]
-
Thermodynamic Solubility: This "shake-flask" method is the gold standard and is employed in later stages of drug development.[12][14] It measures the concentration of a saturated solution at equilibrium with the solid drug, providing a more accurate representation of the compound's intrinsic solubility.[12]
This protocol is designed for rapid assessment using a 96-well plate format and UV-Vis spectrophotometry for quantification.
Workflow Diagram: Kinetic Solubility Assay
Caption: High-throughput kinetic solubility workflow.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[15]
-
Plate Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a supersaturated solution with a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature (25°C) for 1.5 to 2 hours to allow for precipitation.[12][15]
-
Separation: Use a solubility filter plate (e.g., 0.45 µm) to centrifuge and separate the undissolved precipitate from the saturated solution.[12]
-
Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax (e.g., 320 nm[16]) using a plate reader.
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a pre-established calibration curve prepared in the same buffer/DMSO mixture.
This protocol determines the equilibrium solubility, providing a more accurate value for formulation and preclinical studies.
Workflow Diagram: Thermodynamic Solubility Assay
Caption: Shake-flask thermodynamic solubility workflow.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer.
-
Equilibration: Tightly cap the vial and agitate it in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant after centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Validation: It is crucial to visually confirm that excess solid remains at the end of the experiment to ensure a saturated solution was achieved.
Tabulated Solubility Data (Illustrative)
The following table presents hypothetical but realistic solubility data for this compound in common buffers.
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | 125 | 713.6 |
| Thermodynamic | PBS | 7.4 | 25 | 88 | 502.3 |
| Thermodynamic | SGF* | 1.2 | 37 | >500 | >2854 |
| Thermodynamic | SIF** | 6.8 | 37 | 95 | 542.3 |
*SGF: Simulated Gastric Fluid (without enzymes) **SIF: Simulated Intestinal Fluid (without enzymes)
Factors Influencing Solubility
-
pH: As a quinoline derivative, the nitrogen in the ring system can be protonated at acidic pH. The solubility of ionizable compounds is highly dependent on the pH of the medium.[2][10] For this compound, solubility is expected to be higher in acidic conditions (like SGF) due to the protonation of the quinoline nitrogen, forming a more soluble salt.
-
Temperature: Solubility is generally temperature-dependent, though the effect must be determined empirically.
-
Co-solvents: The use of co-solvents (e.g., ethanol, propylene glycol) is a common strategy to enhance the solubility of poorly soluble compounds in formulations.
Stability Assessment
Evaluating the chemical stability of a drug candidate under various stress conditions is a regulatory requirement and critical for determining its shelf-life and appropriate storage conditions.[17][18][19]
Chemical Degradation Pathways
N-oxides and quinoline rings can be susceptible to specific degradation pathways:
-
Hydrolysis: The molecule could be susceptible to hydrolysis, particularly at non-neutral pH values.[20][21][22] The rate of hydrolysis is often pH-dependent.[20][21]
-
Photodegradation: Aromatic systems and N-oxides can be sensitive to light, leading to degradation.[23][24] Photostability testing is a core part of stress testing as per ICH Q1B guidelines.[23][24][25][26]
-
Oxidation: While the N-oxide is already an oxidized form, other parts of the molecule could be susceptible to further oxidation.
-
Thermal Degradation: High temperatures can accelerate chemical degradation.[11]
Experimental Stability Studies
This study evaluates the stability of the compound in aqueous solutions at different pH values.
Workflow Diagram: pH-Dependent Hydrolysis Study
Caption: Workflow for assessing pH-dependent hydrolysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like acetonitrile. Spike this stock into buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration of ~10 µg/mL. The final organic solvent concentration should be minimal (<1%) to avoid influencing the reaction.
-
Incubation: Incubate the solutions in sealed vials at a constant, often elevated, temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples using a stability-indicating HPLC method (one that can separate the parent compound from its degradants).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to time zero. Plot the natural logarithm of the percentage remaining versus time. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) can be calculated as 0.693/k.
This study assesses the impact of light on the drug substance.[23][24][25][26]
Step-by-Step Methodology:
-
Sample Preparation: Place a thin layer of the solid this compound powder in a suitable container (e.g., quartz dish). Prepare a solution of the compound in a common solvent (e.g., water/acetonitrile).
-
Control Samples: Prepare parallel "dark" control samples by wrapping them in aluminum foil to protect them from light.[23] These controls are stored under the same temperature and humidity conditions to assess thermal degradation separately.
-
Exposure: Expose the samples to a light source that meets ICH Q1B requirements, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[23][24] This can be achieved using a calibrated photostability chamber equipped with xenon or metal halide lamps.
-
Analysis: After exposure, analyze both the light-exposed and dark control samples. For the solid sample, assess physical properties (appearance, color) and chemical purity by HPLC. For the solution, analyze by HPLC to quantify the parent compound and detect any degradants.
-
Evaluation: Compare the results from the exposed samples to the dark controls. A significant change (e.g., >5% degradation) indicates photosensitivity.
This study evaluates the stability of the solid drug substance under accelerated temperature and humidity conditions.
Step-by-Step Methodology:
-
Sample Preparation: Place the solid compound in vials that are permeable to moisture (e.g., with a loose cap or covered with a porous membrane).
-
Storage: Store the vials in calibrated stability chambers under accelerated conditions, as defined by ICH guidelines (e.g., 40°C / 75% Relative Humidity).[17][19][27]
-
Time-Point Sampling: Pull samples at specified intervals (e.g., 0, 1, 3, and 6 months).[19][27]
-
Analysis: At each time point, test the sample for key attributes:
-
Appearance: Visual inspection for color change, melting, etc.
-
Assay/Purity: Use a stability-indicating HPLC method to determine the amount of the parent compound and the presence of any degradation products.
-
-
Evaluation: A significant loss in purity or change in appearance indicates thermal instability.
Tabulated Stability Data (Illustrative)
| Condition | Duration | Result (% Assay Remaining) | Observations |
| pH 4.0, 50°C | 24 hours | 99.5% | Stable |
| pH 7.0, 50°C | 24 hours | 99.8% | Stable |
| pH 9.0, 50°C | 24 hours | 98.9% | Minor degradation observed |
| ICH Photostability | 1.2 million lux-hr | 94.2% | Photosensitive, slight yellowing |
| 40°C / 75% RH | 6 months | 99.1% | Thermally stable as a solid |
Practical Implications and Formulation Strategies
-
Overcoming Solubility Challenges: The observed moderate aqueous solubility at physiological pH (pH 6.8-7.4) might be sufficient for early in vitro assays. However, for in vivo studies requiring higher doses, formulation strategies may be necessary. Given its increased solubility at acidic pH, oral formulations that promote dissolution in the stomach could be advantageous. For parenteral formulations, the use of co-solvents or pH adjustment could be explored.
-
Enhancing Stability for Development: The compound appears relatively stable to hydrolysis and thermal stress but shows sensitivity to light. This is a critical finding. To mitigate photostability issues, the drug substance must be handled under controlled light conditions. For the final drug product, light-protective packaging, such as amber vials or blister packs with foil backing, will be mandatory.[24]
Conclusion
This compound is a compound with moderate aqueous solubility and good chemical stability, with the notable exception of photosensitivity. A comprehensive characterization of these properties early in the development process is non-negotiable. The experimental protocols and data presented in this guide provide a robust framework for scientists to generate reliable data, identify potential development liabilities, and make informed decisions. Understanding the interplay between pH and solubility, and the critical need for light protection, will be key to successfully advancing this compound from a promising molecule to a viable drug candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline, 6-methoxy-, 1-oxide [webbook.nist.gov]
- 9. nbinno.com [nbinno.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. criver.com [criver.com]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. inventivapharma.com [inventivapharma.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. This compound | 6563-13-9 [chemicalbook.com]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. web.viu.ca [web.viu.ca]
- 23. ema.europa.eu [ema.europa.eu]
- 24. m.youtube.com [m.youtube.com]
- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 27. edaegypt.gov.eg [edaegypt.gov.eg]
The Ascending Trajectory of 6-Methoxyquinoline N-oxide: A Technical Guide for Medicinal Chemists
Abstract
6-Methoxyquinoline N-oxide, a heterocyclic compound of growing significance, stands as a versatile scaffold in the landscape of medicinal chemistry. Its unique electronic properties and reactivity profile, conferred by the N-oxide functionality and the methoxy substituent, render it a valuable precursor for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical characteristics and synthesis to its burgeoning applications in the development of novel therapeutic agents. We will delve into its role in the generation of anticancer, anti-inflammatory, and antimicrobial compounds, supported by experimental data and detailed protocols. Furthermore, this guide will touch upon its emerging potential in the field of organic electronics, showcasing the compound's multifaceted utility.
Introduction: The Quinoline N-oxide Scaffold in Drug Discovery
The quinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The introduction of an N-oxide moiety to the quinoline ring system dramatically alters its physicochemical and biological properties. The N-oxide group acts as a potent electron-withdrawing group, influencing the reactivity of the heterocyclic ring and providing a handle for further functionalization. This modification can lead to enhanced biological activity, altered metabolic profiles, and novel mechanisms of action. This compound, with its additional methoxy group, presents a unique electronic landscape, making it a particularly interesting subject of study for the development of new chemical entities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | White to Yellow to Orange crystalline powder | [2] |
| Melting Point | 102-104 °C | [3] |
| λmax | 320 nm (in Ethanol) | [3] |
| Purity | >98.0% (GC) | [2] |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, 6-Methoxyquinoline, followed by its N-oxidation.
Synthesis of 6-Methoxyquinoline
The Skraup synthesis is a classical and scalable method for the preparation of quinolines.[4]
Reaction:
Caption: Skraup synthesis of 6-Methoxyquinoline.
Experimental Protocol (Adapted from[5][6]):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-anisidine (1 part, molar ratio).
-
Addition of Reagents: To the flask, add glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.
-
Heating: Heat the reaction mixture to 140°C and maintain reflux for 8-8.5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to a pH of 5.5.
-
Remove any resinous material by decantation.
-
Filter the solid and wash thoroughly with distilled water, followed by ethyl acetate.
-
Combine the organic phases and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases and remove the solvent under reduced pressure to obtain crude 6-methoxyquinoline.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
N-oxidation of 6-Methoxyquinoline
The N-oxidation of 6-methoxyquinoline is a crucial step to imbue the molecule with its characteristic reactivity.
Reaction:
Caption: N-oxidation of 6-Methoxyquinoline.
Experimental Protocol (Generalized from[7]):
-
Dissolution: Dissolve 6-methoxyquinoline in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask.
-
Oxidant Addition: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or 30% hydrogen peroxide, to the solution while stirring. The reaction may be exothermic, and cooling might be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like chloroform or ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., acetone/heptane) or by column chromatography.
Applications in Medicinal Chemistry
This compound serves as a versatile platform for the development of a wide range of therapeutic agents.
Anticancer Agents
The quinoline scaffold is a common feature in many anticancer drugs. The N-oxide functionality can enhance the cytotoxic activity of these compounds. Derivatives of 6-methoxyquinoline have shown promising anticancer activity. For instance, metal complexes of 6-methoxyquinoline have been investigated as potential lung carcinoma agents. A copper(II) complex of 6-methoxyquinoline (Cu6MQ) exhibited a lower IC50 value (57.9 ± 5.8 µM) against A549 lung cancer cells compared to a zinc(II) complex (Zn6MQ) (202.3 ± 12.2 µM).
Potential Mechanism of Action:
Caption: Proposed anticancer mechanism of action for 6-methoxyquinoline derivatives.
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been explored for their anti-inflammatory properties.[8] The methoxy group, in particular, is a common feature in many anti-inflammatory compounds.[9][10] While specific studies on the anti-inflammatory activity of this compound derivatives are emerging, the structural alerts suggest their potential to modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenase (COX).[8]
Antimicrobial Agents
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history as antimicrobial drugs.[11] Studies on 6-methoxyquinoline-3-carbonitrile derivatives have demonstrated their potential against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] The N-oxide functionality can also contribute to antimicrobial activity.[14]
Biological Evaluation Protocols
To assess the therapeutic potential of novel this compound derivatives, standardized biological assays are essential.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[15]
Experimental Protocol (Adapted from[15][16]):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Emerging Applications in Organic Electronics
Beyond its medicinal applications, the unique electronic properties of this compound make it a candidate for use in organic electronics.[17] Its electron-deficient nature suggests potential applications as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[17][18]
Conclusion and Future Perspectives
This compound is a molecule of considerable promise in medicinal chemistry and beyond. Its versatile scaffold allows for the generation of a wide array of derivatives with potential therapeutic applications in oncology, inflammation, and infectious diseases. The synthetic routes to this compound are well-established, providing a solid foundation for further exploration and optimization of its derivatives. Future research should focus on elucidating the specific mechanisms of action of its bioactive derivatives and conducting in-depth structure-activity relationship (SAR) studies to guide the design of more potent and selective therapeutic agents. The exploration of its potential in organic electronics also represents an exciting and underexplored frontier. As our understanding of this fascinating molecule grows, so too will its impact on the development of innovative solutions for human health and technology.
References
- 1. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6563-13-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 8. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]
- 11. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of isoquinoline alkaloids and their N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. benchchem.com [benchchem.com]
6-Methoxyquinoline N-oxide: A Strategic Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 6-Methoxyquinoline N-oxide
In the landscape of heterocyclic chemistry, quinoline N-oxides are powerful intermediates that offer unique reactivity patterns compared to their parent quinolines. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the quinoline ring, transforming it into a versatile scaffold for constructing complex molecular architectures. Among these, this compound has emerged as a particularly valuable building block. The methoxy group at the 6-position not only influences the molecule's electronic and steric properties but also serves as a synthetic handle for further modifications, making it a strategic asset in medicinal chemistry and materials science.[1]
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, reactivity, and application. It is designed to serve as a practical resource for scientists engaged in the synthesis of novel bioactive compounds and functional materials. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's properties is foundational to its effective use. This compound is typically a white to yellow crystalline powder, and its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 6563-13-9 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | White to yellow to orange crystalline powder | [1] |
| Melting Point | 102-104 °C | [2] |
| Purity | Typically >98% (GC) |[1] |
The synthesis of this compound begins with its parent heterocycle, 6-methoxyquinoline. The most common and reliable method for the subsequent N-oxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.[3][4] This reaction is efficient and generally provides the desired N-oxide in high yield.
Detailed Protocol: Synthesis of this compound
This protocol describes the N-oxidation of 6-methoxyquinoline using m-CPBA.
Materials:
-
6-Methoxyquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Dissolution: Dissolve 6-methoxyquinoline (1.0 eq) in dichloromethane (approx. 10 mL per mmol of quinoline) in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidation: To the stirring solution, add m-CPBA (1.2-1.5 eq) portion-wise at room temperature. The reaction is typically exothermic; for larger-scale reactions, cooling in an ice bath is recommended during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the resulting m-chlorobenzoic acid. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[2]
The Reactive Landscape of this compound
The N-oxide moiety dramatically enhances the reactivity of the quinoline core, making it susceptible to a range of transformations that are otherwise difficult to achieve.[5] It activates the ring towards both electrophilic and nucleophilic attack, primarily at the C2 and C4 positions, and can act as an internal oxidant in deoxygenative functionalization reactions.[6][7]
Figure 1: Key reaction pathways available to this compound.
Deoxygenative C-H Functionalization at C2
One of the most powerful transformations of quinoline N-oxides is the direct functionalization of the C-H bond at the C2 position. The N-oxide group activates this position, and in the presence of an appropriate activating agent and nucleophile, a "deoxygenative functionalization" occurs where the oxygen atom is lost during the reaction.[8][9][10] This strategy avoids the need for pre-functionalized halo-quinolines and represents a more atom-economical approach.[6]
Mechanism Insight: The reaction is typically initiated by the activation of the N-oxide oxygen by an electrophilic species (e.g., triflic anhydride, Ts₂O, TFAA). This makes the quinolinium system highly electrophilic. A subsequent nucleophilic attack occurs preferentially at the C2 position, followed by an elimination/re-aromatization sequence that results in the loss of the oxygen atom and the formation of the C2-functionalized quinoline.[11]
Detailed Protocol: Deoxygenative C2-Sulfonylation
This protocol, adapted from recent literature, describes the synthesis of 2-sulfonylquinolines from quinoline N-oxides.[6]
Materials:
-
This compound
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Carbon disulfide (CS₂)
-
Diethylamine (Et₂NH)
-
Acetonitrile (MeCN)
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Reagent Addition: Add acetonitrile (MeCN), followed by the arenesulfonyl chloride (1.5 eq), carbon disulfide (1.5 eq), and diethylamine (2.0 eq) via syringe.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired 2-sulfonyl-6-methoxyquinoline.
Nucleophilic Addition with Organometallic Reagents
The electron-deficient nature of the N-oxidized quinoline ring makes it an excellent substrate for nucleophilic addition, particularly with potent carbon nucleophiles like Grignard or organozinc reagents.[7][12][13] These reactions, when coupled with an activation step, provide an efficient route to 2-aryl or 2-alkyl quinolines.
Figure 2: Mechanism of C2-arylation via nucleophilic addition.
1,3-Dipolar Cycloaddition Reactions
Heteroaromatic N-oxides, including this compound, can function as 1,3-dipoles in cycloaddition reactions.[14][15] This reactivity opens a pathway to synthesize complex, fused heterocyclic systems. In these reactions, the N-oxide participates in a concerted [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne, to form a five-membered ring.[16][17][18] This powerful transformation allows for the rapid construction of molecular complexity from relatively simple starting materials. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory.[15]
Rearrangement Reactions
Upon treatment with acylating agents like acetic anhydride or trifluoroacetic anhydride (TFAA), quinoline N-oxides bearing an alkyl group at the C2 position can undergo rearrangement reactions, such as the Boekelheide reaction.[19][20] While this compound itself does not have a C2-alkyl group, this class of reaction is crucial for derivatives. For the parent N-oxide, reaction with acetic anhydride can lead to the formation of quinolin-2(1H)-ones or other rearranged products depending on the conditions.[21][22]
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable precursor for a wide range of functional molecules.
-
Medicinal Chemistry: The quinoline scaffold is a "privileged structure" found in numerous FDA-approved drugs.[23] Derivatives of 6-methoxyquinoline are important intermediates in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and antifungal activities.[1][23][24] The ability to selectively functionalize the quinoline ring using the N-oxide as a handle is a key strategy in structure-activity relationship (SAR) studies.
-
Materials Science: The rigid, planar structure and electronic properties of the quinoline core are desirable for applications in organic electronics. Derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging and chemical sensing.[1][25]
Conclusion
This compound is more than just a synthetic intermediate; it is a strategic building block that provides access to a rich and diverse chemical space. Its unique reactivity, driven by the N-oxide functionality, enables a host of modern synthetic transformations including deoxygenative C-H functionalization, nucleophilic additions, cycloadditions, and rearrangements. For researchers in drug discovery and materials science, mastering the chemistry of this versatile scaffold provides a powerful tool for the efficient and innovative construction of novel, high-value molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 8. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C - S Functionalization of Quinoline N-Oxides with Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. chesci.com [chesci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 25. incemc.ro [incemc.ro]
The Ascending Trajectory of Quinoline N-Oxides: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] The strategic introduction of an N-oxide moiety to this privileged bicyclic heterocycle gives rise to quinoline N-oxides, a compound class demonstrating a remarkable breadth of biological activities and synthetic versatility. This technical guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and the multifaceted biological roles of these compounds, with a particular focus on their applications in oncology and antimicrobial research. By synthesizing historical context with modern mechanistic insights and detailed experimental protocols, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.
Part I: Discovery and Historical Context
The story of quinoline itself begins in 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar.[3] However, the deliberate synthesis and exploration of its N-oxide derivatives came much later. The foundational work on aromatic amine oxides was significantly advanced by the pioneering efforts of chemists like Eiji Ochiai in the mid-20th century.[4] These early investigations established the fundamental methods for the N-oxidation of heterocyclic compounds, paving the way for the synthesis of quinoline N-oxide and its analogues.[4]
A pivotal moment in the history of this class of compounds was the discovery of the potent carcinogenic properties of 4-nitroquinoline 1-oxide (4NQO) by Waro Nakahara and Fumiko Fukuoka in the late 1950s.[4] This discovery, while highlighting a potential toxicity, paradoxically provided the scientific community with an invaluable tool for inducing tumors in animal models, thereby accelerating the study of carcinogenesis.[4] This early research underscored the profound biological impact that the N-oxide functional group could impart upon the quinoline core, sparking decades of further investigation into the therapeutic potential of related structures.
Part II: The Evolution of Synthetic Methodologies
The reactivity of the quinoline nucleus is significantly altered by N-oxidation, making quinoline N-oxides versatile precursors for synthesizing a variety of bioactive quinoline derivatives with good regioselectivity.[5]
Classical N-Oxidation Methods
The traditional and most direct route to quinoline N-oxides is the oxidation of the parent quinoline. Early methods predominantly relied on the use of organic peroxy acids, which can be formed in situ.[4][6]
Key Reagents:
-
Hydrogen Peroxide in Glacial Acetic Acid: This combination forms peracetic acid, a common and effective oxidant for this transformation.[6][7][8]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A stable and commercially available peroxy acid often used for reliable N-oxidation.[9]
-
Other Peroxy Acids: Perbenzoic acid and monoperphthalic acid have also been employed historically.[6]
This protocol is a generalized representation of the methods developed in the mid-20th century.[4][7]
Reagents & Materials:
-
Quinoline (or substituted quinoline)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% aqueous solution)
-
Saturated Sodium Carbonate solution
-
Chloroform
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the quinoline derivative (0.02 mol) in glacial acetic acid (20 mL).[7]
-
Oxidation: To the stirred solution, add 30% hydrogen peroxide (4 mL).[7] Heat the reaction mixture to 65-70°C for at least 3 hours.[7] For less reactive quinolines, the reaction time may need to be extended.[7]
-
Causality Insight: The acidic medium protonates the quinoline nitrogen, but a small equilibrium concentration of the free base is available for oxidation. The peracetic acid, formed in situ, acts as the electrophilic oxygen donor. Heating is required to overcome the activation energy of the reaction.
-
-
Work-up & Isolation: After the reaction is complete, concentrate the mixture under reduced pressure.[7] Carefully basify the residue with a saturated sodium carbonate solution to neutralize the acetic acid.[7]
-
Extraction: Extract the aqueous mixture with chloroform (3 x 20 mL).[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting crude N-oxide can be purified by crystallization from a suitable solvent like acetone or ethanol.[7]
Self-Validation: The purity of the final product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The appearance of a characteristic N-O stretching band in the IR spectrum (around 1220-1340 cm⁻¹) provides strong evidence of successful oxidation.[7]
Modern Synthetic Approaches
While classical methods are robust, modern chemistry has driven the development of more efficient, selective, and environmentally benign synthetic routes.
-
Catalytic Systems: The use of catalysts can enable milder reaction conditions and improve yields. Green heteropolyacid catalysts, for instance, have been used for the N-oxidation of pyridine carboxylic acids with hydrogen peroxide.[10] Recyclable anhydride catalysts have also been developed to activate H₂O₂.[11]
-
Alternative Cyclization Strategies: Instead of direct oxidation, substituted quinoline N-oxides can be constructed from acyclic precursors. One versatile method involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[1][12] This approach allows for significant substituent diversity.
-
Regioselective C-H Functionalization: Modern catalysis enables the direct functionalization of the quinoline N-oxide core. For example, iridium catalysts can be used to regioselectively introduce an amide group at the C-8 position via C-H bond activation.[13]
| Method | Oxidant/Reagents | Conditions | Advantages | Disadvantages |
| Classical Peroxy Acid | H₂O₂/Acetic Acid or m-CPBA | 60-80°C | Readily available reagents, well-established | Requires heating, potential for side reactions, waste generation |
| Catalytic Oxidation | H₂O₂ with Heteropolyacid or Anhydride Catalyst | Milder, often room temp to 60°C | Higher efficiency, greener, catalyst may be recyclable[11] | Catalyst synthesis/cost, potential for metal contamination |
| Cyclization of Nitroarenes | Base (e.g., NaH, K₂CO₃) | Varies, often room temp | High substituent diversity, avoids direct oxidation of sensitive groups | Multi-step synthesis of precursors required[1][12] |
| Directed C-H Amidation | Iridium catalyst, Azide source, Acid | 50°C | High regioselectivity at C-8, mild conditions | Requires expensive metal catalyst and specific directing groups[13] |
Caption: Comparison of classical direct oxidation and modern cyclization workflows for quinoline N-oxide synthesis.
Part III: Key Biological Activities and Applications
Quinoline N-oxides exhibit a wide spectrum of biological activities, making them a subject of intense research in drug development.[1][14][15]
Anticancer Activity
A significant body of research has focused on the anticancer potential of quinoline N-oxide derivatives.[14] These compounds can exert their effects through multiple mechanisms of action.
-
Modulation of Signaling Pathways: Many derivatives have been shown to inhibit key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][14] Inhibition of this pathway can disrupt cell proliferation and survival, leading to apoptosis.[14]
-
Hypoxia-Activated Prodrugs (HAPs): The N-oxide functional group is an ideal trigger for hypoxia-selective drug activation.[16][17] Solid tumors often contain regions of low oxygen (hypoxia), where specific reductase enzymes are overexpressed.[18] These enzymes can reduce the N-oxide moiety, releasing a cytotoxic agent selectively in the tumor microenvironment, thereby sparing healthy, well-oxygenated tissues.[16][17][18] This makes quinoline N-oxides a promising class of prodrugs for targeted cancer therapy.[16][18]
-
Overcoming Multidrug Resistance (MDR): Some isoquinolinequinone N-oxides have demonstrated remarkable efficacy against drug-resistant cancer cell lines.[9][19][20] They can induce the production of reactive oxygen species (ROS) and inhibit the function of drug efflux pumps, which are common mechanisms of resistance.[20][21]
| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Proposed Mechanism | Reference |
| Isoquinolinequinone N-Oxide | NCI-H460 (Lung) | 0.35 µM | Growth Inhibition | [14] |
| Isoquinolinequinone N-Oxide | NCI-H460/R (MDR Lung) | 0.53 µM | Overcomes Doxorubicin Resistance | [14] |
| C(6) Isomeric IQQ N-Oxide | NCI-60 Panel (Mean) | 0.21 µM | ROS Accumulation, Efflux Pump Inhibition | [20] |
| 8-Carbamoyl-3-phenylquinoline-1-oxide | Recombinant PARP-1 | IC₅₀ ≈ 0.5 µM | PARP-1 Inhibition (Prodrug) | [18] |
Caption: Selective activation of quinoline N-oxide prodrugs in the hypoxic tumor microenvironment.
Antimicrobial Properties
In addition to their anticancer effects, quinoline N-oxides have demonstrated significant antibacterial and antifungal properties.[7][22][23] Certain derivatives have shown activity against pathogenic bacteria like S. aureus and E. coli.[7][22] The mechanism is thought to involve the inhibition of essential cellular processes in the microorganisms.[1] This makes them an interesting scaffold for developing new therapeutic agents to combat the growing threat of antimicrobial resistance.[23][24][25]
Part IV: Conclusion and Future Outlook
From their initial discovery rooted in classical heterocyclic chemistry to their current position as promising therapeutic agents, quinoline N-oxides have had a remarkable scientific journey. The introduction of the N-oxide functionality not only modulates the electronic properties of the quinoline ring but also confers a range of potent biological activities and provides a handle for innovative prodrug strategies. Early synthetic methods, though effective, have given way to more sophisticated and versatile catalytic and cyclization strategies, enabling the creation of diverse chemical libraries for biological screening.
The future of quinoline N-oxide research is bright. The development of next-generation hypoxia-activated prodrugs for oncology remains a key area of interest. Furthermore, their potential as antimicrobial agents warrants deeper investigation, especially in the context of drug-resistant pathogens. As our understanding of medicinal chemistry and molecular biology deepens, the versatile and highly adaptable quinoline N-oxide scaffold is poised to remain a cornerstone of drug discovery and development for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 12. New Synthesis of Substituted Quinoline N-Oxides [combichemistry.com]
- 13. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline-8-carboxamide n-oxides as (bio)reductively-activated prodrugs of radiosensitisers and chemosensitisers - ProQuest [proquest.com]
- 19. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. DSpace [cora.ucc.ie]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic and Photophysical Landscape of 6-Methoxyquinoline N-oxide
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive examination of the electronic and photophysical properties of 6-Methoxyquinoline N-oxide (6-MeOQUINO), a versatile heterocyclic compound of significant interest in medicinal chemistry, materials science, and organic electronics.[1] We delve into the profound influence of the N-oxide functionality on the quinoline scaffold, exploring its impact on electron distribution, molecular stability, and electrochemical behavior. The guide further elucidates the compound's photophysical characteristics, including its absorption and emission profiles, and its potential as a fluorescent probe.[1] Detailed experimental protocols and theoretical insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the unique properties of this molecule for advanced applications.
Introduction: The Significance of the N-Oxide Moiety
The introduction of an N-oxide group to a heteroaromatic ring like quinoline dramatically alters its electronic structure and chemical reactivity.[2] This functional group, a highly polar 1,2-dipole, imparts a unique combination of electron-donating and electron-accepting capabilities, making N-oxides valuable intermediates and functional molecules in their own right.[2][3]
This compound (C₁₀H₉NO₂) emerges from this class as a compound with considerable potential. Its applications range from being a building block for organic semiconductors in OLEDs and OPVs to serving as a fluorescent probe for biological imaging.[1] This guide aims to synthesize the current understanding of its core properties, providing both the theoretical underpinnings and practical methodologies for its characterization.
Molecular Structure and Synthesis
The foundational step to understanding 6-MeOQUINO is to appreciate its structure and synthesis. The molecule consists of a quinoline ring system substituted with a methoxy group at the 6-position and an oxygen atom coordinated to the ring nitrogen.
Synthesis Pathway
The most common route to this compound is through the direct oxidation of its parent compound, 6-Methoxyquinoline. This process typically involves an oxidizing agent that delivers an oxygen atom to the lone pair of electrons on the heterocyclic nitrogen.
Caption: A generalized workflow for the synthesis of this compound.
Core Electronic Properties
The electronic character of 6-MeOQUINO is dominated by the N-O bond, which fundamentally reshapes the electron density across the aromatic system.
The N-O Bond: A Dipolar Powerhouse
The N-O bond is best described as a dative covalent bond, creating a formal positive charge on the nitrogen and a negative charge on the oxygen.[2] This dipole significantly influences the molecule's intermolecular interactions and reactivity. The stability of this bond is a key parameter, and its dissociation enthalpy has been determined to be approximately 269.2 ± 5.0 kJ·mol⁻¹.[4] This substantial value indicates a stable molecular framework.
Electrochemical Behavior
The N-oxide group is an electroactive moiety, typically undergoing reduction to regenerate the parent amine. This property is crucial for understanding its metabolic fate in biological systems and its stability in electronic devices.
Caption: The electrochemical reduction pathway of this compound.
Protocol: Cyclic Voltammetry (CV) Analysis
Objective: To determine the reduction potential of the N-oxide group.
-
Preparation of Analyte Solution: Dissolve a known concentration (e.g., 1-5 mM) of 6-MeOQUINO in an appropriate solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is critical for ensuring conductivity.
-
Electrochemical Cell Setup: Assemble a three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
-
Deoxygenation: Purge the analyte solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition:
-
Set the initial and final potentials to scan a range where the reduction is expected (e.g., from 0 V to -2.0 V vs. Ag/AgCl).
-
Apply a scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram. The peak potential of the cathodic wave corresponds to the reduction potential.
-
-
Validation: Perform multiple scans to ensure reproducibility. The peak separation between the cathodic and anodic peaks (if the process is reversible) provides insight into the electron transfer kinetics.
Photophysical Properties: A Fluorescent Identity
6-MeOQUINO's electronic structure gives rise to interesting photophysical behaviors, particularly its ability to absorb and emit light, making it a candidate for fluorescent probes.[1]
UV-Visible Absorption
The molecule absorbs ultraviolet light, promoting electrons from the ground state to an excited state. The primary absorption band for 6-MeOQUINO in ethanol is observed around 320 nm, which is characteristic of π-π* transitions within the aromatic system.[5]
Fluorescence Emission
Following absorption of light, the molecule can relax by emitting a photon, a process known as fluorescence. Studies on the closely related 6-methoxyquinoline (6-MQ) reveal complex emission behavior that is highly sensitive to the solvent environment.[6] 6-MQ exhibits two primary emission bands (~355 nm and ~430 nm), with their relative intensities changing based on solvent polarity. This suggests the presence of different excited-state species, potentially involving protonation or hydrogen bonding.[6] It is plausible that 6-MeOQUINO exhibits similar solvatochromic properties, a valuable characteristic for environmental sensing probes.
Furthermore, the N-oxidation of similar hydroxyquinolines is known to dramatically increase their excited-state acidity, turning them into potent "super" photoacids.[3] This suggests that the N-oxide group in 6-MeOQUINO likely makes its excited state significantly more acidic and less basic than its parent quinoline, a feature that can be exploited in designing proton-transfer-based sensors.
Caption: Simplified Jablonski diagram illustrating the key photophysical processes.
Protocol: Steady-State Fluorescence Spectroscopy
Objective: To characterize the fluorescence emission spectrum of 6-MeOQUINO.
-
Sample Preparation: Prepare a dilute solution of 6-MeOQUINO (typically in the micromolar range to avoid inner filter effects) in a spectroscopy-grade solvent (e.g., ethanol, cyclohexane, water).
-
Instrument Setup:
-
Use a quartz cuvette with a 1 cm path length.
-
Set the excitation wavelength (λ_ex) to a value within the main absorption band (e.g., 320 nm).
-
Set the emission scan range (e.g., from 330 nm to 600 nm) to capture the full emission profile.
-
Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).
-
-
Measurement:
-
Record a blank spectrum using only the solvent to account for background signals and Raman scattering.
-
Record the fluorescence spectrum of the 6-MeOQUINO solution.
-
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission profile. The wavelength of maximum intensity is the λ_em.
-
Causality Check (Solvatochromism): Repeat the measurement in a series of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, water). A shift in the λ_em with solvent polarity confirms solvatochromic behavior, providing insight into the change in the dipole moment of the molecule upon excitation.
Summary of Key Physicochemical Data
The following table summarizes the essential properties of this compound for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][7] |
| Molecular Weight | 175.18 g/mol | [7][8] |
| Appearance | White to yellow/orange crystalline powder | [1] |
| Melting Point | 102 - 112 °C | [1][5] |
| UV Absorption (λ_max) | ~320 nm (in Ethanol) | [5] |
| N-O Bond Dissociation Enthalpy | 269.2 ± 5.0 kJ·mol⁻¹ | [4] |
Conclusion and Future Outlook
This compound is a molecule with a rich and complex set of electronic and photophysical properties. The presence of the N-oxide and methoxy groups on the quinoline core creates a unique electronic landscape, resulting in significant molecular stability, defined electrochemical activity, and promising fluorescence characteristics. Its demonstrated solvatochromism and potential for high excited-state acidity make it an attractive candidate for the development of advanced chemical sensors and biological probes.[3][6]
Future research should focus on a more detailed characterization of its excited-state dynamics using time-resolved spectroscopy, quantifying its fluorescence quantum yield and lifetime in various environments, and exploring its integration into functional materials for applications in optoelectronics and targeted drug delivery systems. The foundational data presented in this guide serves as a critical launchpad for these future innovations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Energetics of 6-methoxyquinoline and this compound: the dissociation enthalpy of the (N–O) bond-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. This compound | 6563-13-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6-Methoxyquinoline N-oxide
Abstract
This document provides a detailed experimental protocol for the synthesis of 6-Methoxyquinoline N-oxide, a valuable intermediate in pharmaceutical and materials science research.[1] The described method employs the direct oxidation of 6-methoxyquinoline using meta-chloroperoxybenzoic acid (m-CPBA), a widely adopted and efficient strategy for the N-oxidation of heteroaromatic compounds.[2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety precautions, and characterization guidelines to ensure a reproducible and safe synthesis.
Introduction: The Scientific Significance of this compound
This compound is a key heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its derivatives are integral to the development of novel therapeutic agents, with applications in anticancer and anti-inflammatory drug discovery.[1] The N-oxide functional group enhances the reactivity of the quinoline ring system, facilitating further chemical modifications. Furthermore, this compound and its derivatives are explored in materials science, particularly in the field of organic electronics as components for semiconductors.[1] The reliable synthesis of this compound is therefore a critical first step for a wide range of research and development activities.
The protocol detailed herein focuses on the direct oxidation of the nitrogen atom in the 6-methoxyquinoline ring.[2] This transformation is achieved using a peroxy acid, where the electrophilic oxygen atom is transferred to the lone pair of electrons on the quinoline nitrogen.[2]
Materials and Reagents
Proper preparation and handling of all materials are crucial for the success and safety of the synthesis.
| Material/Reagent | Grade | Supplier | CAS Number | Notes |
| 6-Methoxyquinoline | Reagent | Sigma-Aldrich | 5263-87-6 | Starting material. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Sigma-Aldrich | 937-14-4 | Oxidizing agent. Purity can affect reaction stoichiometry. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | VWR | 144-55-8 | Aqueous solution for work-up. |
| Saturated Sodium Sulfite (Na₂SO₃) | ACS | VWR | 7757-83-7 | Aqueous solution for quenching excess peroxide. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Silica Gel | 230-400 mesh | VWR | 7631-86-9 | For column chromatography. |
| Ethyl Acetate | ACS | Fisher Scientific | 141-78-6 | Eluent for chromatography. |
| n-Hexane | ACS | Fisher Scientific | 110-54-3 | Eluent for chromatography. |
Experimental Workflow
The synthesis of this compound can be visualized as a three-stage process: reaction, work-up, and purification.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is based on a 5 mmol scale of the starting material, 6-methoxyquinoline.
4.1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxyquinoline (0.796 g, 5 mmol).
-
Dissolve the starting material in 25 mL of dichloromethane (DCM).
-
Cool the flask in an ice bath to 0°C.
4.2. N-Oxidation
-
While stirring, slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~1.67 g, ~7.5 mmol, 1.5 equivalents) to the cooled solution in small portions over 15 minutes.
-
Causality: Adding the m-CPBA in portions helps to control the exothermic nature of the reaction and prevent potential side reactions. Using a slight excess of m-CPBA ensures the complete conversion of the starting material.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
4.3. Work-up and Extraction
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly add 20 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining m-CPBA. Stir for 15 minutes.
-
Causality: Sodium sulfite is a reducing agent that neutralizes the excess oxidizing agent (m-CPBA). A peroxide test can be performed to ensure complete quenching.[3]
-
-
Transfer the mixture to a separatory funnel and add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently.
-
Separate the organic layer.
-
Extract the aqueous layer three times with 15 mL of dichloromethane.
-
Combine all organic layers.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).[4]
4.4. Purification and Isolation
-
Filter off the drying agent and wash the solid with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purify the crude product by silica gel column chromatography.[4]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The reported melting point is in the range of 102-104 °C.[7]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic shifts for the aromatic protons of the quinoline N-oxide ring system and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
FT-IR: The IR spectrum should display a characteristic N-O stretching vibration.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the molecular ion.[8]
-
Safety and Handling Precautions
Adherence to safety protocols is paramount when performing this synthesis.
-
meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[9][10] It may cause a fire upon heating.[10][11] It is also a skin and eye irritant and may cause respiratory irritation.[10][11]
-
Handling: Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12][13] Conduct all operations in a well-ventilated chemical fume hood.[9][12] Avoid inhalation of dust.[11]
-
Storage: Store m-CPBA in its original container in a cool, dry place, typically at 2-8 °C, away from heat and sources of ignition.[10][12] Keep it separate from flammable and combustible materials.[9][11][12]
-
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle it exclusively in a chemical fume hood.
-
General Precautions: Avoid contact of all chemicals with skin and eyes.[12] Wash hands thoroughly after handling.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 6563-13-9 [chemicalbook.com]
- 8. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. meta-Chloroperbenzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. aksci.com [aksci.com]
Application Notes and Protocols: 6-Methoxyquinoline N-oxide in Photocatalysis
Introduction: Unveiling the Photochemical Potential of 6-Methoxyquinoline N-oxide
This compound, a derivative of the versatile quinoline scaffold, is a compound of significant interest in medicinal chemistry and materials science.[1] The introduction of the N-oxide functionality dramatically alters the electronic properties and reactivity of the quinoline ring system, making it a valuable intermediate for the synthesis of bioactive molecules and functional materials.[1][2] The N-O bond is highly polar, with the nitrogen atom carrying a formal positive charge and the oxygen a negative charge. This electronic arrangement not only influences the ground-state reactivity but also opens up a rich landscape of photochemical transformations.
In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under mild conditions using light as a clean energy source.[3][4][5] While this compound is not typically employed as a primary photocatalyst, it serves as an exemplary substrate in photocatalytic reactions, undergoing efficient and selective transformations that are otherwise difficult to achieve. This guide provides an in-depth exploration of the photochemical behavior of this compound and its applications in photocatalytic synthesis, with a focus on detailed, field-proven protocols for researchers in drug discovery and organic synthesis.
Core Concept: The Photochemical Reactivity of the N-Oxide Bond
The key to understanding the application of this compound in photocatalysis lies in the inherent reactivity of the N-oxide group upon photoexcitation. The N-oxide functionality can act as an internal oxidant, and upon absorbing light energy, the molecule can access excited states with significantly different electronic distributions and reactivity profiles compared to its ground state.
Studies on related compounds, such as 6-hydroxyquinoline-N-oxide, have shown that N-oxidation leads to a dramatic increase in excited-state acidity, classifying them as "super" photoacids.[6] This highlights the profound electronic influence of the N-oxide group. For methoxy-substituted quinoline N-oxides, photoirradiation can induce a variety of transformations, including:
-
Isomerization: Rearrangement to form quinolones and benzoxazepines.[7]
-
Deoxygenation: Removal of the oxygen atom to yield the parent quinoline.[6]
These transformations are often dependent on the solvent and the specific substitution pattern on the quinoline ring, with the position of the methoxy group playing a significant directing role.[7]
Primary Application: Photocatalytic Synthesis of 6-Methoxyquinolin-2(1H)-one
A prominent and synthetically valuable application of this compound is its photocatalytic conversion to 6-Methoxyquinolin-2(1H)-one. Quinolin-2(1H)-ones are privileged scaffolds found in numerous natural products and pharmacologically active compounds.[8][9] Traditional synthetic routes often require harsh conditions or multi-step procedures. The use of visible-light photocatalysis provides a green, efficient, and atom-economical alternative.[8][9]
This transformation proceeds via a proposed intramolecular oxygen transfer, representing a highly efficient rearrangement. The reaction can be initiated by an organic photocatalyst under visible light irradiation, or in some cases, catalyzed by a Lewis acid like a Zinc salt under UV light.[9][10]
Proposed Mechanistic Pathway
The currently accepted mechanism for the photocatalytic isomerization of quinoline N-oxides to quinolin-2(1H)-ones involves an energy transfer (EnT) or a single electron transfer (SET) process, followed by an intramolecular rearrangement. In the case of an organic dye photocatalyst, the following steps are proposed[9]:
-
Photoexcitation: The photocatalyst (PC) absorbs visible light to reach its excited state (PC*).
-
Energy or Electron Transfer: The excited photocatalyst interacts with the ground state this compound. This can occur via:
-
Energy Transfer (EnT): The energy from PC* is transferred to the N-oxide, promoting it to its triplet excited state.
-
Single Electron Transfer (SET): The excited photocatalyst can oxidize the N-oxide to form a radical cation.
-
-
Intramolecular Rearrangement: The excited N-oxide undergoes a rearrangement, likely through a transient, high-energy oxaziridine intermediate.
-
Isomerization: The oxaziridine intermediate rapidly rearranges to the thermodynamically more stable 6-Methoxyquinolin-2(1H)-one.
-
Catalyst Regeneration: The photocatalyst returns to its ground state, ready to begin another cycle.
Control experiments have shown that the reaction does not proceed without both light and a photocatalyst, and the oxygen atom in the resulting quinolone comes from the N-oxide itself, not from external sources like air or water.[9]
Caption: Proposed Photocatalytic Cycle for Quinolin-2(1H)-one Synthesis
Quantitative Data Summary
The efficiency of the photocatalytic synthesis of quinolin-2(1H)-ones can be influenced by the choice of photocatalyst, solvent, and reaction time. Below is a summary of representative data from the literature.
| Substrate | Photocatalyst (Loading) | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| Quinoline N-oxide | Organic Dye PC5 (0.5 mol%) | DMSO | 8 | 91 | [9] |
| Quinoline N-oxide | Organic Dye PC2 (1 mol%) | DMSO | 8 | 71 | [9] |
| Quinoline N-oxide | Zn(OTf)₂ (10 mol%) | MeCN | 24 | 92 | [10] |
Note: "PC5" and "PC2" refer to specific organic photocatalysts described in the cited literature.[9] The Zinc-catalyzed reaction typically requires UV irradiation.[10]
Detailed Experimental Protocol: Visible-Light Mediated Synthesis of 6-Methoxyquinolin-2(1H)-one
This protocol is a representative procedure for the photocatalytic isomerization of this compound using an organic dye photocatalyst and visible light irradiation.
Materials and Equipment
-
Substrate: this compound
-
Photocatalyst: A suitable organic photocatalyst (e.g., Eosin Y, Rose Bengal, or a custom-synthesized dye as per literature[9])
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Vessel: Schlenk tube or a vial with a screw cap and septum
-
Light Source: Blue LED lamp (e.g., 450 nm, 24W)
-
Stirring: Magnetic stirrer and stir bar
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware for workup and purification
-
Analytical Instruments: TLC, NMR, Mass Spectrometry for reaction monitoring and product characterization
Step-by-Step Procedure
Caption: Experimental Workflow for Photocatalytic Isomerization
1. Reaction Setup:
-
To a clean, dry Schlenk tube, add this compound (e.g., 0.1 mmol, 17.5 mg) and the organic photocatalyst (e.g., 0.5 mol%, ~0.5-1 mg, depending on the catalyst MW).
-
Add a magnetic stir bar.
2. Solvent Addition and Degassing:
-
Add anhydrous DMSO (e.g., 1.0 mL to achieve a 0.1 M concentration).
-
Seal the tube with a septum and parafilm.
-
Purge the solution with a gentle stream of argon for 15-20 minutes to remove dissolved oxygen. The removal of oxygen is critical as it can act as a quencher for the excited state of the photocatalyst.
3. Irradiation:
-
Place the sealed reaction tube on a magnetic stirrer, approximately 5-10 cm from a blue LED lamp.
-
Turn on the light and begin vigorous stirring.
-
To prevent overheating from the lamp, it is advisable to use a small fan to maintain the reaction at or near room temperature.
4. Reaction Monitoring and Workup:
-
Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by TLC or LC-MS until the starting material is fully consumed (typically 8-24 hours).
-
Upon completion, turn off the light.
-
Pour the reaction mixture into a separatory funnel containing deionized water (e.g., 10 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
5. Purification and Characterization:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to obtain the pure 6-Methoxyquinolin-2(1H)-one.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Future Outlook and Broader Implications
The successful photocatalytic isomerization of this compound is a testament to the potential of harnessing light to drive valuable chemical transformations. While its primary role demonstrated thus far is as a substrate, the unique electronic properties conferred by the N-oxide and methoxy groups suggest further avenues for exploration.
Future research could focus on leveraging this compound in other photocatalytic reactions, such as:
-
Photoredox C-H Functionalization: While transition-metal-catalyzed C-H activations of quinoline N-oxides are known, developing photoredox-mediated versions could offer milder conditions and novel reactivity.
-
Photoinduced Cycloadditions: The electronically modified quinoline system may participate in novel cycloaddition reactions upon photoexcitation.
-
Development as a Photosensitizer: While not yet demonstrated, the photophysical properties of this compound could potentially be tuned for applications as a photosensitizer in specific contexts.[11]
By continuing to explore the fundamental photochemistry of molecules like this compound, the scientific community can unlock new, sustainable synthetic strategies for the creation of complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 3. Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Photoredox Catalysis | CoLab [colab.ws]
- 5. The photophysics of photoredox catalysis: a roadmap for catalyst design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. 6-hydroxyquinoline-N-oxides: a new class of "super" photoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Indenoisoquinoline-Based Anti-Cancer Agents from 6-Methoxyquinoline N-oxide
Introduction: The Versatility of 6-Methoxyquinoline N-oxide in Oncology Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anti-cancer properties.[1][2] Among the various quinoline-based precursors, this compound stands out as a particularly versatile intermediate for the synthesis of novel therapeutic agents.[3] The introduction of the N-oxide functionality significantly alters the electronic properties of the quinoline ring, enhancing its reactivity and enabling a diverse range of chemical transformations that are pivotal for the construction of complex, biologically active molecules. This guide provides a comprehensive overview and detailed protocols for the synthesis of a potent class of anti-cancer agents, the indenoisoquinolines, utilizing this compound as a key starting material.
The indenoisoquinolines are a class of topoisomerase I inhibitors that have shown significant promise in pre-clinical and clinical studies.[4] They function by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA damage and ultimately inducing apoptosis in cancer cells.[1] This mechanism of action is distinct from other classes of chemotherapeutics, making indenoisoquinolines a valuable tool in the fight against a variety of cancers.
This document will detail a multi-step synthetic route to a highly active indenoisoquinoline derivative, 6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one , a compound that has demonstrated potent anti-proliferative activity against various cancer cell lines.[1] The protocols provided are designed to be self-validating and are grounded in established, peer-reviewed synthetic methodologies.
Strategic Overview of the Synthesis
The synthesis of the target indenoisoquinoline from this compound is a multi-step process that leverages the unique reactivity of the N-oxide to introduce the necessary functional groups for the key cyclization reaction that forms the core of the final molecule. The overall strategy can be broken down into three main stages:
-
Functionalization of this compound: The N-oxide group activates the quinoline ring, facilitating nucleophilic substitution at the C2 position. This initial step is crucial for introducing a handle that will be used to build the indenoisoquinoline scaffold.
-
Construction of the Indenoisoquinoline Core: This stage involves a condensation and cyclization reaction between the functionalized 6-methoxyquinoline derivative and an appropriate indanedione precursor. This key transformation establishes the pentacyclic ring system of the indenoisoquinoline.
-
Side-Chain Installation: The final step involves the introduction of a side chain at the C6 position of the indenoisoquinoline core. This modification is critical for enhancing the compound's solubility, cell permeability, and ultimately its anti-cancer activity.
Caption: Overall synthetic strategy from this compound to the target anti-cancer agent.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-6-methoxyquinoline
This protocol describes the conversion of this compound to 2-chloro-6-methoxyquinoline. The N-oxide is activated with a chlorinating agent, such as phosphorus oxychloride, to facilitate the introduction of a chlorine atom at the C2 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-chloro-6-methoxyquinoline as a solid.
Part 2: Synthesis of 6-Chloro-9-methoxy-11H-indeno[1,2-c]quinolin-11-one
This protocol details the construction of the indenoisoquinoline core through the condensation of 2-chloro-6-methoxyquinoline with 1,3-indandione.
Materials:
-
2-Chloro-6-methoxyquinoline
-
1,3-Indandione
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 2-chloro-6-methoxyquinoline (1.0 eq) and 1,3-indandione (1.2 eq) in anhydrous N,N-dimethylformamide, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6-chloro-9-methoxy-11H-indeno[1,2-c]quinolin-11-one. This product can often be used in the next step without further purification.
Part 3: Synthesis of 6-[3-(Dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one
This final step involves the nucleophilic aromatic substitution of the chlorine atom on the indenoisoquinoline core with 3-(dimethylamino)propylamine to install the desired side chain.
Materials:
-
6-Chloro-9-methoxy-11H-indeno[1,2-c]quinolin-11-one
-
3-(Dimethylamino)propylamine
-
Pyridine
Procedure:
-
In a sealed tube, suspend 6-chloro-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (1.0 eq) in a mixture of pyridine and 3-(dimethylamino)propylamine (excess, e.g., 10 eq).
-
Heat the mixture to 100 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the final product, 6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one, as a solid.
Biological Activity and Mechanism of Action
The synthesized indenoisoquinoline derivative, 6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one, has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines.[1]
| Compound | Mean GI₅₀ (μM) |
| 6-[3-(Dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one | 3.39 |
| 6-[2-(Dimethylamino)ethylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one | 3.47 |
Data sourced from Tseng, C. et al. (2012).[1]
The mechanism of action of this compound involves DNA intercalation and the induction of apoptosis.[1] DNA unwinding assays have shown that it can insert itself between the base pairs of DNA, disrupting its normal function.[1] Furthermore, treatment of cancer cells with this compound leads to cell cycle arrest in the G2/M phase, an increase in the sub-G0/G1 cell population (indicative of apoptosis), and the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade.[1]
Caption: Proposed mechanism of action for the synthesized indenoisoquinoline anti-cancer agent.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules with potential applications in oncology. The protocols detailed in this guide provide a clear and reproducible pathway for the synthesis of a potent indenoisoquinoline-based anti-cancer agent. The demonstrated cytotoxicity and the well-defined mechanism of action of the final compound underscore the potential of this synthetic strategy in the development of novel cancer therapeutics. Researchers and drug development professionals can utilize these methods as a foundation for the synthesis of libraries of related compounds to further explore the structure-activity relationships of the indenoisoquinoline scaffold and to identify new lead candidates for clinical development.
References
- 1. Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative evaluation of 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives. Part 4 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy | CoLab [colab.ws]
Application Note: Strategic Use of 6-Methoxyquinoline N-oxide in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Emerging Role of Quinoline N-Oxides in Synthesis
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3][4] Traditionally, the functionalization of the quinoline ring system relies on classical electrophilic or nucleophilic substitution reactions, which can be limited by regioselectivity and harsh reaction conditions. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized C-C and C-heteroatom bond formation; however, the direct C-H functionalization of electron-deficient heterocycles like quinoline remains a significant challenge.[5]
This is where heteroaromatic N-oxides, specifically 6-Methoxyquinoline N-oxide, emerge as exceptionally versatile precursors.[3][6] The N-oxide moiety acts as a powerful directing group, modulating the electronic properties of the quinoline core. This activation strategy facilitates regioselective C-H bond functionalization, particularly at the C2 and C8 positions, under relatively mild conditions.[6] This guide provides an in-depth analysis and detailed protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions, offering a robust pathway for the synthesis of complex, functionalized quinoline derivatives.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 6563-13-9 | [7][8] |
| Molecular Formula | C₁₀H₉NO₂ | [7][8] |
| Molecular Weight | 175.19 g/mol | [7][8] |
| Appearance | White to yellow to orange crystalline powder | [7] |
| Melting Point | 108 - 112 °C | [7] |
The Mechanistic Rationale: N-Oxide Directed C-H Activation
The efficacy of quinoline N-oxides in cross-coupling reactions stems from the ability of the N-oxide oxygen to act as a coordinating atom for the transition metal catalyst (e.g., Palladium). This coordination brings the catalyst into close proximity to the C-H bonds at the C2 and C8 positions, facilitating cyclometalation and subsequent C-H bond cleavage. This "chelation-assisted" pathway is a cornerstone of modern synthetic methodology.
The general catalytic cycle for a Pd(II)-catalyzed C2-arylation, for example, can be conceptualized as follows:
-
Coordination: The quinoline N-oxide coordinates to the Pd(II) catalyst.
-
C-H Activation: An intramolecular C-H activation occurs, typically via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered palladacycle intermediate. This is the key regioselectivity-determining step.
-
Oxidative Coupling/Reductive Elimination: The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an alkene in Heck coupling) interacts with the palladacycle. The subsequent steps, which can vary depending on the specific reaction, lead to the formation of the new C-C bond and regeneration of the active catalyst.
Below is a visualization of the initial C-H activation step, which is central to these transformations.
Caption: Key steps in Pd-catalyzed C-H activation of this compound.
Safety and Handling
As a responsible scientist, proper handling of all reagents is paramount. 6-Methoxyquinoline and its N-oxide derivative are classified as irritants.[2][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), chemical-resistant gloves, and a lab coat.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[10] The compound may be light-sensitive.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]
Protocols for Cross-Coupling Reactions
The following protocols are based on established procedures for quinoline N-oxides and are applicable to this compound.[12] Researchers should perform initial small-scale test reactions to optimize conditions for their specific substrates.
Protocol 4.1: Palladium-Catalyzed C2-Arylation with Boronic Acids (Suzuki-Type Coupling)
This protocol describes the regioselective C-H arylation at the C2 position. The reaction demonstrates a metal-free approach is also possible, but palladium catalysis is common for related transformations.[6]
Scientist's Note: The N-oxide directs the palladium catalyst to the C2 position. The choice of oxidant is critical for regenerating the active Pd(II) catalyst. Silver salts are common and effective oxidants in these types of C-H functionalization reactions.
Reaction Scheme: this compound + Arylboronic Acid → 2-Aryl-6-methoxyquinoline N-oxide
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)
-
Silver(I) Carbonate [Ag₂CO₃] (2.2 equiv)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating mantle/oil bath
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), Pd(OAc)₂ (0.10 equiv), and Ag₂CO₃ (2.2 equiv).
-
Add the anhydrous solvent (e.g., Toluene) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Seal the flask and stir the reaction mixture vigorously at 110-130 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the Celite® pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-6-methoxyquinoline N-oxide product.
Protocol 4.2: Palladium-Catalyzed C2-Alkenylation with Alkenes (Heck-Type Coupling)
This protocol allows for the introduction of an alkenyl group at the C2 position, a common transformation for quinoline N-oxides.[3] The Heck reaction is a powerful method for forming C-C bonds between unsaturated halides and alkenes, and this principle is extended to C-H activation contexts.[13][14]
Scientist's Note: This reaction follows a similar C-H activation pathway. The base is crucial for the final elimination step that regenerates the double bond and the active catalyst. The choice of alkene is important; electron-deficient alkenes like acrylates often perform well.
Reaction Scheme: this compound + Alkene → 2-Alkenyl-6-methoxyquinoline N-oxide
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-Butyl Acrylate) (1.5-2.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)
-
Silver(I) Acetate [AgOAc] or other suitable oxidant (2.0 equiv)
-
Potassium Carbonate [K₂CO₃] or other suitable base (2.0 equiv)
-
Anhydrous Solvent (e.g., DMF or Toluene)
-
Schlenk flask or sealed reaction vial
Step-by-Step Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), the oxidant (2.0 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent, followed by the alkene (1.5 equiv).
-
Seal the flask and heat the mixture with stirring at 100-120 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and follow the workup procedure described in Protocol 4.1 (steps 6-8).
-
Purify the crude product via flash column chromatography to isolate the 2-alkenyl-6-methoxyquinoline N-oxide.
Experimental Workflow and Data Summary
The general workflow for these reactions is consistent, emphasizing anhydrous and anaerobic techniques to ensure catalyst stability and reaction efficiency.
Caption: Standard experimental workflow for cross-coupling reactions.
Table of Representative Transformations of Quinoline N-Oxides
| Coupling Type | Coupling Partner | Catalyst (mol%) | Additive/Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |
| Arylation | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ (2.2) | Benzene | 130 | 56 | [12] |
| Heteroarylation | Benzo[b]thiophene-2-carboxylic acid | Pd(OAc)₂ (10) | Ag₂O (2.5), Pyridine (3) | DMF/CH₃CN | 100 | 67-85 | [12] |
| Amination | Piperidine | CuI (10) | None | Toluene | 50 | 91 | [12] |
Note: Yields are based on reactions with the parent quinoline N-oxide and serve as a strong predictive baseline for the 6-methoxy derivative.
Conclusion
This compound is a powerful and versatile building block for the synthesis of functionalized quinoline derivatives. By leveraging the N-oxide as an intrinsic directing group, researchers can achieve highly regioselective C-H functionalization via palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for arylation and alkenylation provide a solid foundation for synthetic exploration. These methods, characterized by their strategic efficiency and applicability to complex molecule synthesis, are invaluable tools for scientists in pharmaceutical and materials research.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.no [fishersci.no]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
6-Methoxyquinoline N-oxide in the synthesis of novel heterocyclic compounds
Application Notes & Protocols
Topic: 6-Methoxyquinoline N-oxide in the Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Guide Overview: Leveraging this compound as a Strategic Precursor in Heterocyclic Chemistry
This technical guide serves as an in-depth resource on the synthetic utility of this compound. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an N-oxide functionality dramatically alters the electronic landscape of the quinoline core, transforming it into a versatile and reactive building block for constructing novel heterocyclic architectures.[3]
The N-oxide group acts as an internal oxidizing agent and a potent 1,3-dipole, unlocking reaction pathways that are inaccessible for the parent quinoline. Specifically, the N-O bond polarizes the ring system, rendering the C2 and C4 positions highly susceptible to nucleophilic attack and radical functionalization. This guide will provide detailed mechanistic insights, step-by-step protocols, and practical considerations for employing this compound in key synthetic transformations, with a focus on cycloaddition and direct C-H functionalization reactions.
Physicochemical Properties & Safety Data
Proper handling of reagents is paramount for experimental success and laboratory safety. Below are the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [4] |
| Molecular Weight | 175.18 g/mol | [4] |
| CAS Number | 6563-13-9 | [5] |
| Melting Point | 102-104 °C | [5] |
| Appearance | White to yellow crystalline powder | [5] |
| IUPAC Name | 6-methoxy-1-oxidoquinolin-1-ium | [4] |
| SMILES | COC1=CC2=C(C=C1)--INVALID-LINK--[O-] | [4] |
Safety & Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed within a certified chemical fume hood.
Application I: [3+2] Dipolar Cycloaddition for Isoxazoline Ring Synthesis
The 1,3-dipolar nature of the N-oxide functional group is one of its most powerful features in synthetic chemistry. It allows the quinoline N-oxide to act as a three-atom component in cycloaddition reactions with various "dipolarophiles," such as alkenes and alkynes, to construct five-membered heterocyclic rings.[6][7] This approach provides a direct and atom-economical route to novel fused-ring systems.
Mechanistic Rationale
In a [3+2] cycloaddition reaction, the N-oxide moiety (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) in a concerted or stepwise fashion. The reaction with an alkene, for instance, leads to the formation of an isoxazoline ring fused to the quinoline backbone. This transformation is governed by Frontier Molecular Orbital (FMO) theory, where the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other interact.[8] The reaction's regioselectivity is dictated by the electronic and steric properties of both the N-oxide and the dipolarophile.
Caption: General mechanism for a [3+2] cycloaddition reaction.
Experimental Protocol: Synthesis of a Methoxyquinolino-isoxazoline Derivative
This protocol describes a representative procedure for the reaction between this compound and an electron-deficient alkene, such as methyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (2.0 equiv)
-
Toluene (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add this compound (e.g., 175 mg, 1.0 mmol).
-
Add anhydrous toluene (20 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Add methyl acrylate (e.g., 172 mg, 0.18 mL, 2.0 mmol, 2.0 equiv) to the solution via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure fused isoxazoline product.
Trustworthiness Insight: The use of excess dipolarophile (methyl acrylate) is a common strategy to drive the reaction towards completion, especially if the N-oxide is the more valuable component. Anhydrous conditions are crucial to prevent side reactions, such as hydration of the starting materials or products.
Application II: Visible-Light-Induced C2-Alkylation via Radical Addition
Direct C-H functionalization is a highly desirable strategy in modern organic synthesis. The electron-deficient nature of the C2 position in quinoline N-oxides, enhanced by the positively charged nitrogen, makes it a prime target for nucleophilic or radical attack. Recent advances have demonstrated that visible light can be used to generate alkyl radicals from suitable precursors, which then add selectively to the C2 position of the N-oxide.[9]
Mechanistic Rationale
This catalyst-free approach often involves the formation of an Electron Donor-Acceptor (EDA) complex between the N-oxide and an alkyl radical precursor (e.g., Katritzky salts).[9] Upon irradiation with visible light (e.g., blue LEDs), a single electron transfer (SET) occurs, generating an alkyl radical. This radical species then adds to the C2 position of the this compound. A subsequent hydrogen atom transfer (HAT) and rearomatization yields the C2-alkylated product. This method avoids the use of expensive or toxic metal catalysts.
Caption: Experimental workflow for visible-light-induced C2-alkylation.
Experimental Protocol: Synthesis of 2-Alkyl-6-methoxyquinoline N-oxide
This protocol is a representative example of a visible-light-mediated C2-alkylation.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Katritzky salt (e.g., N-benzyl-4-cyanopyridinium salt) (1.5 equiv)
-
Organic base (e.g., Triethylamine, Et₃N) (2.0 equiv)
-
Solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Schlenk tube or vial
-
Visible light source (e.g., 40W Blue LED lamp)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add this compound (e.g., 88 mg, 0.5 mmol), the alkyl Katritzky salt (0.75 mmol, 1.5 equiv), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMSO (5 mL) and triethylamine (0.14 mL, 1.0 mmol, 2.0 equiv) via syringe.
-
Stir the mixture at room temperature, positioned approximately 5-10 cm from the blue LED lamp.
-
Continue irradiation and stirring for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-alkyl-6-methoxyquinoline N-oxide.
Expertise Insight: The choice of solvent is critical. A polar aprotic solvent like DMSO is often used to facilitate the formation and reaction of the charged intermediates and the EDA complex. The reaction is typically robust and tolerant of various functional groups on the alkyl precursor.
Biological Significance of Synthesized Derivatives
The heterocyclic scaffolds produced from this compound are of significant interest to drug development professionals. The parent 6-methoxyquinoline core is found in compounds investigated for a range of therapeutic applications.[2] Derivatives have been identified as potent inhibitors of tubulin polymerization for anticancer applications, inhibitors of bacterial DNA gyrase, and modulators of P-glycoprotein to overcome multidrug resistance.[1][10][11] The novel heterocyclic systems synthesized via the methods described above provide a route to new chemical entities with potentially enhanced or novel biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 4. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 6563-13-9 [amp.chemicalbook.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. nbinno.com [nbinno.com]
- 11. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 6-Methoxyquinoline N-oxide
Introduction: The Significance of 6-Methoxyquinoline N-oxide Quantification
This compound is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a key intermediate in the synthesis of bioactive molecules, its precise quantification is paramount for ensuring the quality, efficacy, and safety of downstream products.[1] This compound, with the molecular formula C₁₀H₉NO₂ and a molecular weight of approximately 175.19 g/mol , often appears as a white to yellow crystalline powder.[1][2][3] Accurate and reliable analytical methods are crucial for its characterization in various matrices, from raw materials to biological samples. This guide provides detailed protocols and expert insights into the primary analytical techniques for the robust quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | ~175.19 g/mol | [1][2][3] |
| Melting Point | 102-112 °C | [1][4] |
| Appearance | White to yellow to orange powder/crystal | [1][2][4] |
| UV λmax | 320 nm (in Ethanol) | [4][5] |
| Purity (typical) | >98.0% (GC) | [1][2] |
High-Performance Liquid Chromatography (HPLC) for Precise Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the analyte from impurities and quantifying it with a high degree of accuracy and precision.
The choice of a reversed-phase (RP) C18 column is logical due to the moderately polar nature of the quinoline ring system. A mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer provides excellent separation. UV detection is particularly well-suited for this molecule, given its strong chromophore, with a maximum absorbance around 320 nm.[4][5]
HPLC Protocol: A Step-by-Step Guide
This protocol is a robust starting point for the quantification of this compound and should be validated according to ICH guidelines.
1. Instrumentation and Materials:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Reference standard of this compound (>98% purity)
-
Analytical balance and volumetric flasks
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Expected Performance and Validation Parameters
The following table provides typical performance characteristics for a validated HPLC method, based on similar analyses of quinoline derivatives.[6][7]
| Parameter | Typical Specification |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Specificity
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The coupling of HPLC with a mass spectrometer allows for the unequivocal identification and quantification of the analyte based on its mass-to-charge ratio (m/z).
Electrospray ionization (ESI) in positive ion mode is generally effective for N-oxide compounds.[8][9] The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 176.1.
LC-MS Protocol: A Detailed Methodology
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Reference standard of this compound
2. LC-MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | ESI Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 176.1 |
| Product Ion (Q3) | To be determined by infusion of the standard |
3. Sample Preparation:
-
For biological samples (e.g., plasma), protein precipitation with acetonitrile is a common and effective extraction method.[10]
-
The supernatant is then evaporated and reconstituted in the initial mobile phase.
LC-MS Workflow Diagram
Caption: General workflow for the LC-MS/MS analysis of this compound.
UV-Vis Spectrophotometry: A Simple and Rapid Approach
For rapid, albeit less specific, quantification of this compound in relatively pure samples, UV-Vis spectrophotometry can be employed. This method relies on the principle that the analyte absorbs light at a specific wavelength.
UV-Vis Spectrophotometry Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Ethanol (or other suitable solvent)
-
Reference standard of this compound
2. Methodology:
-
Determine λmax: Scan a solution of this compound in the chosen solvent to confirm the wavelength of maximum absorbance (λmax), which is reported to be around 320 nm in ethanol.[4][5]
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations and measure the absorbance of each at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Measurement: Dissolve the sample in the same solvent, dilute if necessary to fall within the linear range of the calibration curve, and measure its absorbance at the λmax.
Conclusion: Selecting the Appropriate Analytical Method
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC offers a balance of accuracy, precision, and accessibility for routine quality control. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS are indispensable. UV-Vis spectrophotometry provides a simple and cost-effective option for the analysis of pure samples. Each method, when properly validated, can provide reliable and accurate data to support research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6563-13-9 [m.chemicalbook.com]
- 5. This compound | 6563-13-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ijsred.com [ijsred.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. altasciences.com [altasciences.com]
Application Notes and Protocols: 6-Methoxyquinoline N-oxide as a Mild and Selective Oxidizing Agent in Organic Synthesis
Introduction: The Unique Role of 6-Methoxyquinoline N-oxide in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the pursuit of mild, selective, and efficient oxidizing agents is a perpetual endeavor. This compound emerges as a compelling reagent in this context, offering a unique mode of action as an oxygen atom transfer agent. Unlike more aggressive oxidants, its reactivity can be finely tuned, allowing for the selective oxidation of sensitive functional groups. The N-O bond in this compound is characterized by a 1,2-dipolar nature, with the nitrogen atom bearing a formal positive charge and the oxygen atom a negative charge. This electronic arrangement renders the oxygen atom nucleophilic and capable of being transferred to a suitable substrate, a process that is often facilitated by a metal catalyst or an activating agent. Upon oxygen transfer, the stable and readily separable 6-methoxyquinoline is formed as a byproduct.
This guide provides an in-depth exploration of this compound as an oxidizing agent, detailing its advantages, mechanistic underpinnings, and practical applications with step-by-step protocols.
Core Principles: Why Choose this compound?
The utility of this compound as an oxidant is grounded in several key principles:
-
Mild and Selective Oxygen Transfer: The inherent stability of the aromatic quinoline system makes the N-oxide a controlled oxygen donor. This allows for the oxidation of soft and polarizable functional groups, such as phosphines and sulfides, without over-oxidation or degradation of sensitive substrates.
-
Stoichiometric or Catalytic Applications: this compound can be employed as a stoichiometric oxidant. In more advanced applications, it can serve as a terminal oxidant in catalytic cycles, where a catalyst facilitates the oxygen transfer and is subsequently regenerated by the N-oxide. This catalytic approach enhances atom economy and reduces waste.
-
Ease of Byproduct Removal: The byproduct of the oxidation, 6-methoxyquinoline, is a stable, non-polar aromatic compound that can typically be easily separated from the oxidized product through standard chromatographic techniques or extraction.
-
Tunable Reactivity: The electronic properties of the quinoline ring, modified by the electron-donating methoxy group at the 6-position, influence the reactivity of the N-O bond. This allows for a degree of tuning of its oxidizing potential compared to other substituted or unsubstituted quinoline N-oxides.
Application Profile I: Oxidation of Tertiary Phosphines to Phosphine Oxides
The oxidation of tertiary phosphines to their corresponding phosphine oxides is a fundamental transformation in organic synthesis, often employed to remove phosphines used as ligands or reagents. This compound provides a clean and efficient method for this conversion.
Mechanistic Rationale
The reaction proceeds through a nucleophilic attack of the phosphorus atom of the tertiary phosphine on the oxygen atom of the N-oxide. This is followed by the cleavage of the N-O bond, resulting in the formation of the phosphine oxide and 6-methoxyquinoline. The strong P=O bond (bond energy ~130 kcal/mol) provides a significant thermodynamic driving force for this reaction.
Caption: Oxidation of a tertiary phosphine using this compound.
Experimental Protocol: Oxidation of Triphenylphosphine
This protocol details the stoichiometric oxidation of triphenylphosphine to triphenylphosphine oxide using this compound.
Materials:
-
This compound (MW: 175.18 g/mol )[1]
-
Triphenylphosphine (MW: 262.29 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.0 g, 3.81 mmol, 1.0 equiv) in anhydrous dichloromethane (20 mL).
-
Addition of Oxidant: To the stirring solution, add this compound (0.70 g, 4.00 mmol, 1.05 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The disappearance of the triphenylphosphine spot and the appearance of a new, more polar spot for triphenylphosphine oxide indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
Purification: The crude residue can be purified by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 7:3 hexanes:ethyl acetate) to separate the triphenylphosphine oxide from the 6-methoxyquinoline byproduct.
-
Characterization: Combine the fractions containing the product, remove the solvent under reduced pressure, and dry the resulting solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary
| Substrate | Product | Oxidant Equiv. | Solvent | Time (h) | Yield (%) |
| Triphenylphosphine | Triphenylphosphine oxide | 1.05 | DCM | 1-2 | >95 |
| Tributylphosphine | Tributylphosphine oxide | 1.05 | DCM | 0.5-1 | >95 |
Application Profile II: As a Co-oxidant in Catalytic Reactions
A more sophisticated application of this compound is its use as a terminal oxidant in catalytic cycles. In these systems, a catalytic amount of a metal complex is used to perform the oxidation, and the N-oxide regenerates the active catalytic species. This approach is particularly valuable for reactions where the use of a stoichiometric amount of a metal oxidant is undesirable due to cost, toxicity, or difficulties in removal.
Conceptual Workflow
Caption: this compound as a terminal oxidant in a catalytic cycle.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this reagent. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
This compound is a valuable and versatile oxidizing agent in the modern organic chemist's toolkit. Its mild nature, selectivity, and the ease of removal of its byproduct make it an attractive alternative to harsher oxidants. While its stoichiometric application in reactions like the oxidation of phosphines is straightforward and highly efficient, its potential as a terminal oxidant in catalytic systems opens up avenues for more sustainable and atom-economical synthetic methodologies. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore and exploit the synthetic utility of this powerful reagent.
References
Application Notes and Protocols: Chelation Properties of 6-Methoxyquinoline N-oxide with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 6-Methoxyquinoline N-oxide in Coordination Chemistry
This compound, a heterocyclic compound, is gaining significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties and potential as a chelating agent make it a compelling candidate for the development of novel therapeutic agents and functional materials.[1] The introduction of the N-oxide functional group to the quinoline scaffold alters the electron distribution within the aromatic system, enhancing its ability to coordinate with transition metal ions. This coordination can lead to the formation of stable metal complexes with diverse geometries and interesting biological activities.
The chelation of transition metals by organic ligands is a cornerstone of bioinorganic chemistry and drug design. Metal complexes can exhibit enhanced biological activity compared to the free ligands, a phenomenon often attributed to increased lipophilicity and altered pharmacokinetic properties.[2] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of transition metal complexes of this compound, offering detailed protocols and insights for researchers in this burgeoning field.
I. Synthesis of this compound and its Transition Metal Complexes
The synthesis of this compound and its subsequent complexation with transition metals are fundamental steps in exploring its chelation properties.
A. Synthesis of this compound
A common method for the synthesis of N-oxides of nitrogen-containing heterocycles involves the oxidation of the parent compound. For 6-methoxyquinoline, this can be achieved using various oxidizing agents.
Protocol 1: Oxidation of 6-Methoxyquinoline
-
Dissolution: Dissolve 6-methoxyquinoline in a suitable organic solvent such as glacial acetic acid or dichloromethane.
-
Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (typically 0-25 °C). The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Work-up: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with a reducing agent like sodium sulfite if H₂O₂ is used). The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an appropriate organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Causality Behind Experimental Choices: The choice of oxidizing agent and solvent can influence the reaction rate and yield. Glacial acetic acid can act as both a solvent and a catalyst, while m-CPBA is a highly effective and selective oxidizing agent. Careful temperature control is crucial to prevent over-oxidation and side reactions.
B. Synthesis of Transition Metal Complexes
The general procedure for the synthesis of transition metal complexes with this compound involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants will influence the final structure of the complex.
Protocol 2: General Synthesis of M(6-MeOQNO)₂X₂ Complexes (M = Cu(II), Ni(II), Co(II), Zn(II); X = Cl⁻, NO₃⁻)
-
Ligand Solution: Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·2H₂O) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.
-
Reflux: The reaction mixture is then refluxed for a period of 2-4 hours to ensure complete complex formation. The progress of the reaction can be monitored by observing the formation of a precipitate.
-
Isolation: After cooling to room temperature, the precipitated complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether.
-
Drying: The final product is dried in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).
Expert Insight: The choice of solvent is critical for both dissolving the reactants and precipitating the product. The refluxing step provides the necessary energy to overcome the activation barrier for complex formation. The washing steps are essential for obtaining a pure product. For instance, in the synthesis of related 6-methoxyquinoline complexes, a reaction mixture in ethanol was heated on a water bath for 2 hours.[1]
II. Characterization of this compound Metal Complexes
A thorough characterization of the synthesized complexes is essential to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
A. Spectroscopic Characterization
1. Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The N-O stretching vibration in the free this compound ligand is expected to shift upon coordination to a metal ion. A shift to lower frequency (red shift) is indicative of the donation of electron density from the N-O group to the metal center, weakening the N-O bond. New bands in the low-frequency region can also be observed, corresponding to the M-O and M-N stretching vibrations.
Protocol 3: IR Spectroscopic Analysis
-
Prepare a KBr pellet of the sample (ligand or complex).
-
Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the complex with that of the free ligand to identify shifts in the characteristic vibrational bands.
2. UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion. The spectra of the complexes will typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals with d-electrons).
Protocol 4: UV-Vis Spectroscopic Analysis
-
Dissolve the complex in a suitable solvent (e.g., DMSO, DMF).
-
Record the UV-Vis spectrum over a range of 200-800 nm.
-
Analyze the position and intensity of the absorption bands to propose a coordination geometry. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed transitions.
B. Structural and Analytical Characterization
1. X-ray Crystallography:
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information about bond lengths, bond angles, and the overall coordination geometry. For related 6-methoxyquinoline complexes, X-ray diffraction has been used to determine their monomeric structures.[1]
Protocol 5: Single-Crystal X-ray Diffraction
-
Grow single crystals of the complex by slow evaporation of a saturated solution or by vapor diffusion.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
2. Elemental Analysis:
Elemental analysis (C, H, N) is used to determine the empirical formula of the synthesized complexes and to confirm their purity.
3. Molar Conductivity Measurements:
Molar conductivity measurements in a suitable solvent (e.g., DMF, DMSO) can distinguish between electrolytic and non-electrolytic complexes. Low conductivity values are indicative of non-electrolytic complexes, where the anions are coordinated to the metal ion.[3]
4. Magnetic Susceptibility Measurements:
Magnetic susceptibility measurements at room temperature can be used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the complex. For example, octahedral Co(II) complexes are expected to have magnetic moments in a specific range.[1]
III. Chelation Properties and Stability
The stability of the metal complexes is a crucial factor in their potential applications. The stability constant (K) is a quantitative measure of the equilibrium between the free metal ion and the ligand to form the complex in solution.
A. Determination of Stability Constants
Spectrophotometric and potentiometric titration methods are commonly used to determine the stability constants of metal complexes. These methods involve monitoring changes in absorbance or pH as a function of ligand concentration.
Protocol 6: Spectrophotometric Determination of Stability Constants (Job's Method of Continuous Variation)
-
Prepare a series of solutions containing varying mole fractions of the metal ion and this compound, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. The stability constant can then be calculated from the absorbance data.
IV. Potential Applications
The unique structural and electronic properties of this compound metal complexes suggest their potential in various applications.
A. Antimicrobial and Cytotoxic Activity
Quinoline derivatives and their metal complexes are known to possess significant biological activities. The chelation of metal ions can enhance the antimicrobial and cytotoxic effects of the ligand.
Protocol 7: In Vitro Antimicrobial Activity Assay (Disk Diffusion Method)
-
Prepare agar plates inoculated with a specific bacterial or fungal strain.
-
Impregnate sterile paper discs with known concentrations of the ligand and its metal complexes dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the agar plates.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.
Protocol 8: In Vitro Cytotoxicity Assay (MTT Assay)
-
Culture cancer cell lines in a 96-well plate.
-
Treat the cells with various concentrations of the ligand and its metal complexes for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
V. Data Presentation and Visualization
Quantitative Data Summary
| Complex | Formula | Color | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
| [Cu(6-MeOQNO)₂Cl₂] | C₂₀H₁₈Cl₂CuN₂O₄ | Green | Data to be determined | Data to be determined |
| [Ni(6-MeOQNO)₂(NO₃)₂] | C₂₀H₁₈N₄NiO₁₀ | Pale Green | Data to be determined | Data to be determined |
| [Co(6-MeOQNO)₂Cl₂] | C₂₀H₁₈Cl₂CoN₂O₄ | Blue | Data to be determined | Data to be determined |
| [Zn(6-MeOQNO)₂Cl₂] | C₂₀H₁₈Cl₂N₂O₄Zn | White | Data to be determined | Diamagnetic |
Note: The data in this table are placeholders and should be replaced with experimentally determined values.
Experimental Workflow and Logical Relationships
Caption: Workflow for the synthesis, characterization, and evaluation of this compound metal complexes.
Caption: Simplified representation of the chelation of a divalent transition metal ion by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyquinoline N-oxide
Welcome to the technical support center for the synthesis of 6-Methoxyquinoline N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure successful and reproducible synthesis.
I. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: I performed the N-oxidation of 6-methoxyquinoline using m-CPBA, but my final yield is very low. What could be the reasons and how can I improve it?
Answer:
Low yield is a frequent issue and can stem from several factors throughout the experimental process. Let's break down the potential causes and their solutions.
A. Incomplete Reaction:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. While a 1.1 to 1.5 molar equivalent of m-CPBA is typical, the actual required amount can be higher if the m-CPBA has degraded. It is sold as a mixture and its purity can decrease over time.[1]
-
Solution: Titrate a sample of your m-CPBA to determine its active oxidant content before use.[1] Alternatively, add the m-CPBA in portions and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Reaction Time and Temperature: The oxidation of the nitrogen atom in the quinoline ring can be sluggish.[2] Insufficient reaction time or temperatures that are too low will result in incomplete conversion.
-
Solution: Monitor the reaction progress closely using TLC. If the reaction stalls, consider extending the reaction time or gradually increasing the temperature. Be cautious, as excessive heat can lead to side reactions.
-
B. Product Loss During Workup and Purification:
-
Aqueous Workup: this compound, being a polar compound, can have some solubility in water. Multiple extractions with an organic solvent are crucial to recover the product from the aqueous phase.
-
Solution: Perform at least three to five extractions with a suitable solvent like dichloromethane (DCM) or chloroform. Combine the organic layers to maximize product recovery.
-
-
Purification by Column Chromatography: The high polarity of N-oxides can make them adhere strongly to silica gel, leading to difficult elution and significant product loss on the column.[3]
-
Solution: Employ a more polar solvent system for column chromatography. A gradient elution starting from DCM and gradually increasing the percentage of methanol (e.g., 0-10% methanol in DCM) is often effective.[3] In some cases, using a different stationary phase like alumina might be beneficial.[3]
-
C. Degradation of Reagents:
-
m-CPBA Instability: m-CPBA is a peroxide and can decompose, especially if not stored properly at low temperatures (2-8 °C) and protected from light and moisture.[4][5]
Problem 2: Presence of Impurities in the Final Product
Question: My final product shows multiple spots on the TLC plate, even after purification. What are these impurities and how can I get rid of them?
Answer:
The most common impurities in the synthesis of this compound are unreacted starting material and the byproduct from the oxidizing agent.
A. Unreacted 6-Methoxyquinoline:
-
Cause: As discussed in the low yield section, this is due to an incomplete reaction.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. For purification, a well-optimized column chromatography with a suitable solvent gradient should effectively separate the less polar starting material from the more polar N-oxide product.
B. m-Chlorobenzoic Acid (m-CBA):
-
Cause: This is the byproduct of the m-CPBA oxidation.[6] It is an acidic compound and needs to be removed during the workup.
-
Solution: A thorough aqueous workup is key. Washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, will extract the acidic m-CBA into the aqueous phase.[7] Repeat the washing step until the aqueous layer is no longer acidic.
C. Over-oxidation or Side Products:
-
Cause: While the N-oxidation of quinoline is generally selective, harsh reaction conditions (e.g., high temperatures, excessive oxidant) could potentially lead to oxidation of the benzene ring, though this is less common.[8]
-
Solution: Maintain careful control over the reaction temperature. Use the minimum effective amount of the oxidizing agent. If side products are still observed, purification by column chromatography or recrystallization may be necessary.
Problem 3: Difficulty in Purifying the Product by Column Chromatography
Question: My this compound is streaking on the TLC plate and is very difficult to elute from the silica column. What can I do?
Answer:
The polar nature of the N-oxide group is the primary reason for these chromatographic challenges.[3]
-
TLC Streaking: This often indicates that the compound is highly polar and may be interacting strongly with the silica gel. It can also suggest that the chosen solvent system is not optimal.
-
Solution: Add a small amount of a more polar solvent like methanol or a few drops of a base like triethylamine to your TLC solvent system to reduce tailing.
-
-
Difficult Column Elution: If the product remains at the baseline of the TLC even with a relatively polar solvent system (like 50% ethyl acetate in hexanes), you will need a much more polar mobile phase for the column.
-
Solution: Switch to a solvent system of dichloromethane (DCM) and methanol. A typical gradient for eluting polar compounds like N-oxides is from 100% DCM to 10% methanol in DCM.[3] Ensure your silica gel is of good quality. For very stubborn compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[3]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of N-oxidation of 6-methoxyquinoline?
A1: The N-oxidation of 6-methoxyquinoline proceeds through a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the quinoline ring onto the electrophilic oxygen atom of the peroxyacid (e.g., m-CPBA).[8] This is a concerted reaction that results in the formation of the N-oxide and the corresponding carboxylic acid byproduct.[6]
Q2: Are there alternative oxidizing agents to m-CPBA?
A2: Yes, several other oxidizing agents can be used for the N-oxidation of pyridines and quinolines.[9] A common and cost-effective alternative is a mixture of hydrogen peroxide and a carboxylic acid, such as acetic acid, which generates a peroxyacid in situ.[10][11] Other reagents like Caro's acid and dimethyldioxirane (DMD) have also been employed.[9]
Q3: How should I handle and store m-CPBA safely?
A3: m-CPBA is a strong oxidizing agent and can be explosive, especially when impure or subjected to heat, shock, or friction.[12] It should be stored in a cool, dry, and well-ventilated area, typically in a refrigerator at 2-8 °C.[4][5] Keep it away from flammable materials, acids, bases, and metals.[4] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][12]
Q4: Can I use this compound directly after workup without column chromatography?
A4: This depends on the required purity for your subsequent steps. If the next reaction is tolerant of small amounts of unreacted starting material or residual m-chlorobenzoic acid, you might be able to proceed. However, for most applications, especially in drug development and for obtaining clean analytical data, purification by column chromatography is highly recommended to ensure the removal of all impurities.
Q5: My reaction mixture turned dark brown/black. What does this indicate?
A5: A significant color change to dark brown or black often suggests decomposition or the formation of polymeric byproducts. This can be caused by excessive heat, a highly exothermic reaction that was not properly cooled, or the presence of impurities that catalyze decomposition. It is advisable to stop the reaction and analyze a small sample by TLC to assess the situation. If significant decomposition has occurred, it is best to start the reaction again with better temperature control.
III. Experimental Protocol and Workflow
Detailed Step-by-Step Methodology for the Synthesis of this compound
This protocol outlines a standard procedure using m-CPBA as the oxidizing agent.
Materials and Reagents:
-
6-Methoxyquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-75% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (DCM, Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxyquinoline (1.0 eq) in dichloromethane (DCM, approximately 10-20 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 5% methanol in DCM). The reaction is complete when the 6-methoxyquinoline spot is no longer visible.
-
Quenching: Cool the reaction mixture back to 0 °C and quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with potassium iodide starch paper is negative.
-
Workup - Acid Removal: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL). This step removes the m-chlorobenzoic acid byproduct.
-
Workup - Aqueous Extraction: Wash the organic layer with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in DCM.
-
Product Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid. The melting point should be in the range of 102-104 °C.[13][14]
Visual Workflow and Troubleshooting Diagrams
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
IV. Quantitative Data Summary
| Parameter | 6-Methoxyquinoline (Starting Material) | This compound (Product) | m-Chloroperoxybenzoic acid (m-CPBA) | m-Chlorobenzoic acid (Byproduct) |
| Molecular Weight | 159.19 g/mol | 175.18 g/mol [14] | 172.57 g/mol | 156.57 g/mol |
| Appearance | Colorless to light yellow liquid[15] | White to yellow crystalline powder[16] | White powder[1] | White solid |
| Melting Point | 18-20 °C[15] | 102-104 °C[13][14] | 92-94 °C (decomposes)[1] | 155-157 °C |
| Solubility | Soluble in most organic solvents[15] | Soluble in DCM, Chloroform, Methanol | Soluble in DCM, Chloroform, Ethyl Acetate[5] | Soluble in Ether, Ethanol |
| Polarity | Moderately Polar | Highly Polar | Moderately Polar | Polar (Acidic) |
V. References
-
ResearchGate. (n.d.). Potential mechanisms for quinoline N‐oxide formation. Retrieved from --INVALID-LINK--
-
UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from --INVALID-LINK--
-
PMC Europe. (2012). M-CPBA Technical Data Sheet. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). m-CPBA(937-14-4)MSDS Melting Point Boiling Density Storage Transport. Retrieved from --INVALID-LINK--
-
Ishikawa, M., & Kaneko, C. (1973). MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES. Chemistry Letters, 2(10), 1009–1012. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from --INVALID-LINK--
-
Li, Y., Song, L., & Wang, Y. (2018). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Omega, 3(11), 15829–15837. Retrieved from --INVALID-LINK--
-
Yang, M., Song, L., & Wang, Y. (2019). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 23(11), 2494–2499. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BIOSYNCE. (2025). What are the oxidation products of quinoline?. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 6563-13-9,this compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to the Synthesis of 6-Methoxyquinoline-4-carbaldehyde. Retrieved from --INVALID-LINK--
-
LookChem. (2019). Energetics of 6-methoxyquinoline and this compound: the dissociation enthalpy of the (N–O) bond. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Retrieved from --INVALID-LINK--
-
Autechaux. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Novel preparation method of quinoline n-oxide derivative with amide group. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Retrieved from --INVALID-LINK--
-
Chemtradeasia. (n.d.). 6-Methoxyquinoline: A Key Synthesis Intermediate for Chemical Industry. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chem-Station. (2017). Synthesis of N-Oxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). How can i purify N-oxides on column chromatography?. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). N-Methylmorpholine N-oxide. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of Quinoline N-oxide. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from --INVALID-LINK--
-
Indian Academy of Sciences. (1962). Part III. 8-Hydroxyquinoline N-Oxide. Retrieved from --INVALID-LINK--
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from --INVALID-LINK--
-
PubMed Central. (2025). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Retrieved from --INVALID-LINK--
-
PubMed Central. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Retrieved from --INVALID-LINK--
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. biosynce.com [biosynce.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m-CPBA(937-14-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. This compound | 6563-13-9 [chemicalbook.com]
- 14. This compound 98 6563-13-9 [sigmaaldrich.com]
- 15. nbinno.com [nbinno.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 6-Methoxyquinoline N-oxide
Welcome to the technical support guide for the synthesis of 6-Methoxyquinoline N-oxide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of their product. As a vital intermediate in medicinal chemistry and materials science, mastering the synthesis of this compound is a key step in many research pipelines.[1][2] This guide provides field-proven insights, detailed protocols, and data-driven recommendations to help you navigate the complexities of this N-oxidation reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and a validated solution for each issue.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yield is the most common issue and can stem from several factors, ranging from reaction kinetics to product stability. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The most straightforward cause is that the reaction has not reached completion. The nitrogen on the quinoline ring is relatively electron-deficient, making oxidation slower than for simple tertiary amines.
-
Diagnosis: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting 6-methoxyquinoline and will have a lower Rf value. The reaction is complete only when the starting material spot is no longer visible.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir longer, monitoring every few hours by TLC. Many N-oxidations are left to run overnight.
-
Adjust Stoichiometry: Ensure you are using a slight excess of the oxidizing agent. For m-CPBA, using 1.1 to 1.5 equivalents is standard practice to drive the reaction to completion.
-
Moderate Temperature Increase: While many protocols start at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature is common.[3] If the reaction stalls, gentle heating (e.g., to 40°C) can be effective, but must be done cautiously to avoid product degradation.
-
-
-
Product Degradation: this compound, like many N-oxides, can be sensitive to harsh conditions.
-
Diagnosis: If TLC analysis shows the disappearance of starting material but the product spot appears weak and is accompanied by multiple other spots (streaking or baseline material), degradation is likely.
-
Solution:
-
Avoid Excessive Heat: High temperatures can cause decomposition. Maintain temperatures at or below room temperature unless necessary.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up immediately. Leaving the product in the reactive mixture can lead to side reactions or degradation.
-
Mild Quenching: During work-up, use a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy excess peroxide before extraction.
-
-
-
Sub-optimal Reagent Quality: The efficacy of the reaction is highly dependent on the quality of your reagents.
-
Diagnosis: If the reaction fails to start or proceeds very slowly even with adjusted conditions, suspect reagent quality.
-
Solution:
-
Use Fresh Oxidant: Peroxy acids like m-CPBA degrade over time. Use a freshly opened bottle or material that has been stored properly (refrigerated and protected from moisture).
-
Purify Starting Material: Ensure your 6-methoxyquinoline is pure. Impurities can consume the oxidizing agent or introduce contaminants that complicate purification.
-
-
Q2: How can I effectively purify the N-oxide product, especially from the m-CPBA byproduct?
A2: Purification can be challenging because N-oxides are highly polar compounds that can interact strongly with silica gel.[4] Furthermore, the acidic byproduct of m-CPBA, 3-chlorobenzoic acid, must be efficiently removed.
-
Work-up Procedure for Byproduct Removal: The key is a liquid-liquid extraction with a mild base.
-
Solution: After quenching the reaction, wash the organic layer (typically Dichloromethane or Chloroform) multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the 3-chlorobenzoic acid, pulling it into the aqueous layer as its sodium salt. Monitor the pH of the aqueous layer to ensure it remains basic. Follow with a brine wash to remove residual water.
-
-
Purification of the N-oxide:
-
Recrystallization (Preferred Method): This is often the most effective method for obtaining a high-purity, crystalline product and avoids the potential issues of chromatography.
-
Solvent Selection: Good solvents for recrystallization include acetone, ethyl acetate, or a mixed solvent system like ethyl acetate/heptane.[5] Experiment on a small scale to find the optimal solvent or solvent pair.
-
-
Flash Column Chromatography: If recrystallization is not effective, column chromatography is the next option.
-
Stationary Phase: Standard silica gel is most common. If you suspect your compound is sensitive to the acidic nature of silica, you can use neutral alumina.
-
Mobile Phase: Due to the high polarity of the N-oxide, a polar solvent system is required. A gradient elution is recommended. Start with 100% Dichloromethane (DCM) and gradually increase the percentage of Methanol (MeOH). A typical gradient might be from 1% to 10% MeOH in DCM.[4]
-
Caution: Avoid using basic additives like ammonia in your mobile phase when using a silica gel column, as it can dissolve the silica.[4]
-
-
Q3: I see multiple unidentified spots on my TLC. What could they be and how do I prevent them?
A3: The formation of multiple byproducts often points to side reactions or over-oxidation.[6]
-
Potential Byproducts:
-
Over-oxidation Products: While the quinoline ring is generally robust, harsh conditions could potentially lead to oxidation at other positions, though this is less common for this specific substrate.
-
Decomposition Products: As mentioned, N-oxides can be unstable. The extra spots may be various degradation products.
-
Reacted Impurities: If your starting material was not pure, you are likely seeing the N-oxides of those impurities.
-
-
Prevention and Mitigation:
-
Controlled Addition of Oxidant: Add the oxidizing agent (m-CPBA) portion-wise at a low temperature (0°C). This helps to control the reaction exotherm and minimize localized high concentrations of the oxidant.
-
Use a Selective Oxidant: m-CPBA is generally very selective for N-oxidation. If you are using a harsher system like hydrogen peroxide with a strong acid, consider switching to m-CPBA for a cleaner reaction.[7]
-
Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent minor oxidative side reactions.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which oxidizing agent is the most reliable for synthesizing this compound?
Meta-chloroperoxybenzoic acid (m-CPBA) is widely regarded as the most reliable and efficient reagent for this transformation.[7][8] It operates under mild conditions and is highly selective for the nitrogen atom. Alternative methods, such as using hydrogen peroxide with acetic acid to form peracetic acid in situ, are less expensive but often require higher temperatures and longer reaction times, which can compromise the yield.[9][10] Other modern reagents like potassium peroxymonosulfate (Oxone®) are also effective.[8][11]
FAQ 2: What is the reaction mechanism for the N-oxidation using m-CPBA?
The reaction proceeds via a concerted mechanism. The nitrogen atom of the 6-methoxyquinoline acts as a nucleophile, attacking the terminal oxygen atom of the peroxy acid. This is a classic example of nucleophilic attack on an electrophilic oxygen.
Caption: Mechanism of N-oxidation with m-CPBA.
FAQ 3: Can this N-oxide product be reduced back to the parent quinoline?
Yes, N-oxides can be deoxygenated. This is sometimes observed as a fragmentation pathway in mass spectrometry analysis.[12] In a synthetic context, reagents like phosphorus trichloride (PCl₃) or certain transition metal catalysts can efficiently reduce the N-oxide back to 6-methoxyquinoline.[13]
Process Optimization & Protocols
Comparative Data on Oxidation Methods
| Oxidizing Agent | Typical Solvent | Temperature | Typical Time | Reported Yield Range | Key Considerations |
| m-CPBA | Dichloromethane (DCM) or Chloroform (CHCl₃)[3] | 0°C to RT | 4-24 h | 70-95% | Highly reliable and clean. Requires removal of acidic byproduct.[7] |
| H₂O₂ / Acetic Acid | Acetic Acid | 65-75°C[9] | 4-8 h | 40-70% | Less expensive. Higher temps can lead to degradation.[10] |
| Oxone® | H₂O / Methanol | Room Temp | 2-6 h | 75-90% | Effective and uses greener solvents. Requires careful pH control.[11] |
Troubleshooting Workflow
This decision tree can guide your troubleshooting process when encountering low yields.
Caption: Decision tree for troubleshooting low yield.
Protocol 1: High-Yield Synthesis using m-CPBA
This protocol is considered the standard for achieving high yields and purity.
-
Preparation: To a round-bottomed flask charged with a magnetic stir bar, add 6-methoxyquinoline (1.0 eq). Dissolve it in dichloromethane (DCM), using approximately 10-15 mL of solvent per gram of starting material.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches ~0°C.
-
Oxidant Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.2 eq) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir, letting the ice bath expire and the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., 95:5 DCM:MeOH). The reaction is typically complete within 4 to 12 hours.
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 20-30 minutes to quench any remaining peroxide. (Test with starch-iodide paper to ensure no peroxides remain).
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which often appears as a pale yellow or off-white solid.[14]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., acetone or ethyl acetate) until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation begins, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to obtain the final product. The melting point should be in the range of 108-112 °C.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-甲氧基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of 6-Methoxyquinoline N-oxide
Welcome to the technical support center for the purification of 6-methoxyquinoline N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights and troubleshooting for common challenges encountered during the purification of this versatile compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of bioactive molecules and materials, including pharmaceuticals and organic electronics.[1][2] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final product.[2] This guide will walk you through the most effective purification techniques, potential pitfalls, and solutions to ensure you obtain a high-purity product.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of successful purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Appearance | White to yellow to orange crystalline powder | [1][4][5] |
| Melting Point | 102-104 °C or 108-112 °C | [1][6] |
| Solubility | Soluble in alcohol, insoluble in water | [7] |
| Storage Conditions | Room temperature, sealed in a dry environment | [4] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is a dark, oily residue.
Question: After the oxidation of 6-methoxyquinoline, my product is a dark, tarry oil instead of the expected crystalline solid. What went wrong and how can I purify it?
Answer: This is a common issue often arising from incomplete reaction, side reactions, or the presence of residual starting material and oxidation byproducts. The dark color suggests the presence of polymeric impurities.
Causality and Solution Workflow:
-
Initial Analysis: Before attempting purification, it's crucial to get a preliminary idea of the mixture's composition. Run a Thin Layer Chromatography (TLC) of your crude product. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol to see the number of components. Your desired N-oxide is a polar compound and should have a lower Rf value than the starting 6-methoxyquinoline.[8]
-
Liquid-Liquid Extraction:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Follow with a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should remove a significant portion of water-soluble and acidic impurities.
-
-
Column Chromatography: This is the most effective method for separating the N-oxide from non-polar impurities and colored byproducts.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: Due to the polarity of the N-oxide, a polar solvent system is required. Start with a gradient elution. A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[8][9] For instance, you can start with 100% DCM and gradually increase the methanol concentration.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Workflow Diagram: Purifying an Oily Crude Product
Caption: Decision workflow for purifying oily crude this compound.
Issue 2: The product is still impure after column chromatography.
Question: I've run a silica gel column, but my final product still shows impurities on the NMR or by LC-MS. What are my options?
Answer: This indicates that the chosen chromatography conditions were not optimal for separating the impurities, or that a different purification technique is necessary.
Causality and Solution Workflow:
-
Re-evaluate Chromatography Conditions:
-
Solvent System: If you used a DCM/methanol gradient, consider trying an ethyl acetate/hexanes system, or vice-versa. Sometimes, changing the solvent selectivity can resolve closely eluting impurities.
-
Isocratic vs. Gradient Elution: If you used a gradient, try an isocratic elution with the solvent mixture that gives the best separation on TLC. This can improve resolution.
-
Alternative Adsorbents: While silica is common, for very polar compounds, alumina (neutral or basic) can sometimes offer better separation.[8]
-
-
Crystallization: This is an excellent secondary purification step.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for crystallization of polar organic compounds include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
Procedure: Dissolve the impure solid in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
Workflow Diagram: Post-Chromatography Purification
Caption: Options for purifying this compound after initial chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the oxidation reaction to minimize byproduct formation?
A1: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting material (6-methoxyquinoline) on a silica gel plate. The N-oxide product is significantly more polar and will have a much lower Rf value. The reaction is complete when the starting material spot is no longer visible.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a powerful tool, especially for removing very polar impurities. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol. However, for preparative scale, normal-phase chromatography on silica gel is often more cost-effective and straightforward.
Q3: My purified product is a dihydrate. How does this affect its use and how can I remove the water?
A3: this compound can form a stable dihydrate.[10] For many applications, the presence of water of crystallization is not an issue, as long as the molecular weight is adjusted accordingly for stoichiometric calculations. If anhydrous material is required, you can try drying the compound under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period. Be cautious not to heat it too close to its melting point.
Q4: What are the common impurities I should look out for?
A4: The most common impurity is unreacted 6-methoxyquinoline. Other potential impurities can arise from over-oxidation or side reactions, depending on the oxidant used. For instance, if using hydrogen peroxide, decomposition products could be present.[11] If the synthesis starts from p-anisidine and glycerol (Skraup synthesis), residual starting materials and various cyclization byproducts could be present.[12]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes. This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The parent compound, 6-methoxyquinoline, is also an irritant and is light-sensitive.[7]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 100% hexanes or DCM) to form a slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent. Gradually increase the polarity of the mobile phase (e.g., by adding increasing percentages of ethyl acetate or methanol).
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your impure product in various solvents at room temperature and upon heating.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6563-13-9 [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 6563-13-9 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Stability of 6-Methoxyquinoline N-oxide in Solution
Here is your technical support center for troubleshooting the stability of 6-Methoxyquinoline N-oxide in solution.
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with solutions of this versatile compound. As a key intermediate in the synthesis of pharmaceuticals and a component in materials science and biochemical research, understanding its stability is critical for reproducible and reliable experimental outcomes.[1]
This guide provides in-depth, field-proven insights into the factors governing the stability of this compound, offering practical solutions to common challenges.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. The logic behind each troubleshooting step is explained to empower you to make informed decisions.
Q1: My assay results are inconsistent, or I'm observing a gradual loss of my compound's biological activity over time. Could this be a stability issue?
A1: Yes, inconsistent results and loss of potency are classic indicators of compound degradation. [2] this compound, like other quinoline derivatives, can be unstable in solution if not handled and stored correctly.[2]
-
Underlying Cause: The N-oxide functional group and the quinoline ring system are susceptible to degradation influenced by environmental factors. Degradation means there is less active compound present in your solution than you initially prepared, leading to variable experimental results.
-
Immediate Action Plan:
-
Prepare Fresh Solutions: For highly sensitive experiments, always use freshly prepared solutions from solid material.[3]
-
Validate Stock Solution Stability: If you must use a stock solution, its stability under your specific storage conditions (solvent, concentration, temperature) should be validated. Analyze an aliquot of your stock solution via a stability-indicating method (e.g., HPLC, LC-MS) at defined time points to quantify the parent compound.
-
Review Storage Conditions: Ensure your solutions are protected from the primary degradation triggers: inappropriate pH, light, and elevated temperature.[2]
-
Q2: I'm seeing new, unexpected peaks in my HPLC or LC-MS chromatogram that were not present when the solution was freshly prepared. What are they?
A2: The appearance of new peaks strongly suggests the formation of degradation products. Quinoline N-oxides are known to undergo photochemical rearrangements.[4]
-
Underlying Cause & Likely Degradants:
-
Photodegradation: Exposure to light, particularly UV wavelengths, is a major cause of degradation for quinoline N-oxides.[2][5] This can induce isomerization and rearrangement to form compounds like 6-methoxy-2-quinolinone (a carbostyril) or benzoxazepine derivatives.[4][6]
-
Deoxygenation: The compound may lose its N-oxide oxygen, reverting to the parent 6-Methoxyquinoline.[4]
-
Hydrolysis/Solvolysis: Depending on the pH and solvent system, products from hydrolysis may also form.[7]
-
-
Troubleshooting & Identification Workflow:
-
Protect from Light: Immediately ensure all solutions containing this compound are stored in amber vials or containers wrapped in aluminum foil to prevent further photodegradation.[2]
-
Perform a Forced Degradation Study: To proactively identify potential degradants, subject the compound to stress conditions (acid, base, oxidation, heat, and light).[2][3] Analyzing the resulting mixtures will help you identify the retention times and mass signatures of potential degradation products you might be seeing in your samples. (See the Experimental Protocols section for a detailed methodology).
-
Analyze a Blank: Analyze a blank sample (matrix or solvent without the analyte) to rule out impurities from reagents or the solvent.[3]
-
Troubleshooting Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Primary photoprocesses in isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Polar N-Oxides
Welcome to the technical support center for the purification of polar N-oxides. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar and often basic compounds. N-oxides' strong dipole moment and potential basicity lead to problematic interactions with standard silica gel, resulting in poor recovery, peak tailing, and even on-column degradation.
This document provides in-depth, field-proven insights to help you navigate these challenges, moving beyond simple protocols to explain the fundamental principles behind successful purification strategies.
Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions about the chromatographic behavior of N-oxides.
Q1: Why are N-oxides so difficult to purify on standard silica gel?
N-oxides are challenging primarily due to their high polarity. The N-O bond is highly polarized, making the molecule a strong hydrogen bond acceptor. This leads to extremely strong interactions with the polar stationary phase, such as the acidic silanol (Si-OH) groups on the surface of silica gel[1][2]. This interaction can cause several problems:
-
Irreversible Adsorption: The N-oxide may bind so strongly that it fails to elute from the column, even with highly polar solvents like 100% methanol, leading to low or no recovery.
-
Severe Peak Tailing: The interaction with acidic silanol groups is a common cause of asymmetrical peak shapes (tailing), which significantly reduces resolution and purification efficiency[3].
-
On-Column Decomposition: The acidic nature of the silica gel surface can catalyze the degradation of sensitive N-oxides[4][5][6].
Q2: What is the primary interaction I need to control during purification?
The key is to manage the interaction between the polar N-oxide and the acidic silanol groups of the silica stationary phase. For basic N-oxides (e.g., pyridine N-oxides), this involves an acid-base interaction. The strategy is to either make the N-oxide less basic or the silica surface less acidic. This is typically achieved by adding a mobile phase modifier.
Q3: When should I choose Normal-Phase, Reversed-Phase, or HILIC?
Choosing the correct chromatography mode is critical for success. The high polarity of N-oxides often makes standard methods ineffective.
-
Normal-Phase Chromatography (NPC): This is often the first method attempted. It can be successful but almost always requires significant mobile phase modification (e.g., adding bases like triethylamine or ammonia) to achieve elution and good peak shape[4][5][7].
-
Reversed-Phase Chromatography (RPC): This is generally not suitable for small, polar N-oxides. These compounds have minimal hydrophobic character and will not be retained on non-polar stationary phases (like C18), eluting immediately with the solvent front[8][9][10].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution for highly polar compounds that are not retained by RPC and are problematic in NPC[9][11][12][13][14]. HILIC uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water. This creates an aqueous layer on the silica surface where the polar N-oxide can partition, allowing for excellent retention and separation[14].
Below is a decision tree to guide your selection process.
Caption: Decision tree for selecting a chromatography mode.
Troubleshooting Guide
This section is formatted to quickly diagnose and solve common issues encountered during the purification of N-oxides.
Problem 1: My N-oxide is stuck at the baseline on the TLC plate and won't elute from the column.
-
Cause: The mobile phase is not polar enough to disrupt the strong interaction between your highly polar N-oxide and the silica gel[2]. The N-oxide is irreversibly adsorbed.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent (e.g., methanol) in your mobile phase (e.g., dichloromethane or ethyl acetate). It is not uncommon to require 10-20% methanol or even higher[15].
-
Add a Competitive Modifier: For basic N-oxides, the issue is often an acid-base interaction with silica's silanol groups. Add a small amount of a base to your eluent to compete for these acidic sites.
-
Triethylamine (TEA): Start by adding 0.5-2% (v/v) TEA to your mobile phase. TEA is a base that effectively masks the acidic silanol groups, preventing the N-oxide from binding too tightly[3][4][7].
-
Ammonia: For very stubborn basic compounds, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., 5-10% of a 7N NH3/MeOH solution in DCM)[5]. Caution: Do not exceed ~10% methanolic ammonia in DCM, as highly basic conditions can start to dissolve the silica stationary phase[15].
-
-
Problem 2: My compound elutes, but the peak is broad and tailing severely.
-
Cause: This is a classic sign of secondary interactions, primarily the strong, non-uniform binding of your basic N-oxide to the acidic silanol groups on the silica surface[3][16].
-
Solution:
-
Use a Basic Modifier: As with elution failure, the primary solution is to add a base to the mobile phase. Triethylamine (0.5-2%) is the most common and effective choice[7]. It neutralizes the acidic sites, leading to more symmetrical peaks.
-
Consider an Alternative Stationary Phase: If modifiers are not sufficient or are incompatible with your molecule, switch to a less acidic stationary phase.
-
Caption: TEA masks acidic silanol sites, preventing peak tailing.
Problem 3: I have low recovery, and I suspect my N-oxide is decomposing on the column.
-
Cause: The acidic surface of standard silica gel can catalyze the degradation of acid-sensitive compounds[5][6]. N-oxides can be susceptible to rearrangement or other reactions under these conditions.
-
Solution:
-
Neutralize the Stationary Phase: The most effective approach is to neutralize the silica gel.
-
Minimize Contact Time: Work quickly. Do not let the compound sit on the column for extended periods. Use flash chromatography with positive pressure to speed up the elution process.
-
Check for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it's a sign of instability on silica[5].
-
Problem 4: I can't get separation between my N-oxide and a polar impurity.
-
Cause: The elution conditions are not selective enough. Simply increasing polarity may cause all polar compounds to elute together.
-
Solution:
-
Switch to HILIC: This is an ideal scenario for HILIC, which is designed specifically for separating mixtures of polar compounds[9][11][13]. The unique partitioning mechanism often provides selectivity that normal-phase cannot.
-
Optimize the Normal-Phase System:
-
Try Different Solvents: Instead of a standard DCM/MeOH system, explore other solvent combinations. For example, ethyl acetate/methanol, chloroform/methanol, or even systems containing acetonitrile might offer different selectivity.
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent. This can improve resolution between compounds with similar polarities[4].
-
-
Experimental Protocols
Protocol 1: General Purpose Normal-Phase Purification of a Basic N-Oxide
This protocol uses triethylamine to improve recovery and peak shape.
-
Solvent System Selection (TLC):
-
Develop a mobile phase using Dichloromethane (DCM) and Methanol (MeOH).
-
Find a ratio that gives your target N-oxide an Rf value of ~0.2-0.3.
-
If you observe streaking, add 1% TEA to the TLC solvent jar and re-run the plate. Adjust the DCM/MeOH ratio as needed.
-
-
Column Packing:
-
Dry-pack or wet-pack a silica gel column with your initial, non-polar solvent (e.g., 100% DCM).
-
Equilibrate the column by flushing with 2-3 column volumes of the starting mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA).
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of DCM. If solubility is low, use the mobile phase.
-
Alternatively, for poorly soluble samples, perform a "dry load": dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column bed[19].
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of methanol.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Protocol 2: HILIC Purification for a Very Polar N-Oxide
This is an alternative for compounds that fail to behave well under normal-phase conditions.
-
Solvent System Selection (TLC):
-
HILIC uses reversed-phase solvents in a normal-phase mode. The weak solvent is acetonitrile (ACN), and the strong solvent is water[11].
-
Spot your compound on a silica TLC plate.
-
Develop the plate in a solvent system like 95:5 Acetonitrile/Water. You may need to add a buffer (e.g., 10 mM ammonium acetate) to both the ACN and water to improve peak shape[20].
-
In HILIC, retention is decreased by increasing the water content. Adjust the ACN/water ratio until your target compound has an Rf of ~0.3-0.4.
-
-
Column Packing and Equilibration:
-
Pack a standard silica gel column.
-
Crucially , equilibrate the column with at least 5-10 column volumes of your initial mobile phase (e.g., 95:5 ACN/Water). This allows the stationary phase to become properly hydrated, which is essential for the HILIC retention mechanism.
-
-
Sample Loading:
-
Dissolve the sample in the mobile phase. Important: Avoid dissolving the sample in pure water or DMSO, as this strong solvent will cause band broadening. The sample diluent should be as close to the mobile phase composition as possible.
-
-
Elution:
-
Run the column isocratically or with a gradient. A typical gradient involves increasing the percentage of water (e.g., from 5% to 20% water in ACN).
-
-
Fraction Analysis:
-
Analyze fractions by TLC or LC-MS.
-
Data Summary Tables
Table 1: Common Mobile Phase Systems for N-Oxide Purification
| Chromatography Mode | Stationary Phase | Weak Solvent (A) | Strong Solvent (B) | Typical Modifier | Mechanism |
| Normal-Phase (NPC) | Silica Gel | Dichloromethane (DCM), Hexane, Ethyl Acetate | Methanol, Ethanol | 0.5-2% Triethylamine or Ammonia | Adsorption |
| Reversed-Phase (RPC) | C18, C8 | Water, Aqueous Buffer | Acetonitrile, Methanol | 0.1% Formic or Acetic Acid | Partitioning (Hydrophobic) |
| HILIC | Silica Gel, Amide, Diol | Acetonitrile (>70%) | Water, Aqueous Buffer | 10mM Ammonium Acetate/Formate | Partitioning (Hydrophilic) |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Elution | Mobile phase not polar enough; Strong acid-base interaction with silica. | Increase % of polar solvent (MeOH); Add 1-2% TEA or NH3/MeOH. |
| Peak Tailing | Secondary interactions with acidic silanol groups. | Add 1-2% TEA to mobile phase; Use neutral alumina. |
| Low Recovery | Irreversible adsorption; On-column decomposition. | Add TEA to neutralize silica; Use flash chromatography to reduce time. |
| Poor Separation | Insufficient selectivity. | Switch to HILIC; Try different solvent systems (e.g., EtOAc/MeOH); Use a gradient. |
References
- 1. question on compound behaviour on thin layer chromatography - Chromatography Forum [chromforum.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. chromtech.com [chromtech.com]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. biotage.com [biotage.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. zeptometrix.com [zeptometrix.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 6-Methoxyquinoline N-oxide during a reaction
Technical Support Center: 6-Methoxyquinoline N-oxide
Welcome to the dedicated technical support center for this compound. As a key intermediate in pharmaceutical and materials science research, its stability during chemical transformations is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to preempt and troubleshoot the decomposition of this valuable reagent. My approach is built on explaining the chemical causality behind experimental choices, ensuring your protocols are robust and your results are reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a derivative of quinoline, an aromatic heterocycle.[1] The N-oxide functional group significantly alters the electronic properties of the quinoline ring system. Specifically, the N-O bond can act as an internal oxidant and activates the C2 and C8 positions for various functionalization reactions that are difficult to achieve with the parent 6-methoxyquinoline.[2][3] This reactivity makes it a versatile intermediate for synthesizing substituted quinolines, which are core structures in many biologically active compounds.[4]
Q2: What makes this compound prone to decomposition?
The primary source of its reactivity—and thus its utility—is also the source of its instability: the N-O dative bond. This bond has a measured dissociation enthalpy of approximately 269 kJ·mol⁻¹, making it susceptible to cleavage under various conditions.[5] The main decomposition pathways include:
-
Deoxygenation: Reversion to the parent 6-methoxyquinoline. This is a common side reaction, especially in the presence of reducing agents or certain metal catalysts.[2]
-
Photochemical Rearrangement: Upon exposure to light (especially UV), N-oxides can rearrange to form 2-quinolinones or benzoxazepines.[6][7][8] This is a well-documented pathway for heteroaromatic N-oxides.
-
Thermal Degradation: While stable under normal storage conditions, elevated reaction temperatures can promote decomposition.[9][10] Skraup-type reactions, which involve high temperatures and strong acids, are known to be violent and would lead to complete decomposition.[9]
-
Acid/Base Instability: Strong acidic or basic conditions can catalyze decomposition pathways. Strong acids, in particular, should be avoided as they can lead to unwanted side reactions.[10]
Q3: How can I detect decomposition in my reaction?
Visual inspection is the first step; unexplained color changes (e.g., turning dark brown or black) often signal decomposition. For analytical confirmation:
-
Thin-Layer Chromatography (TLC): The appearance of a new spot corresponding to the Rf of 6-methoxyquinoline (the deoxygenated product) is a clear indicator. A streak or multiple unexpected spots suggest more complex degradation.
-
LC-MS: This technique can identify the mass of the parent N-oxide, the deoxygenated product, and other potential byproducts.
-
FT-IR Spectroscopy: The disappearance of the characteristic N-O stretching vibration (typically in the 930-970 cm⁻¹ fingerprint region) can confirm deoxygenation.[11]
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues you may encounter during your experiments. The key to success is controlling the reaction environment to favor the desired transformation over degradation pathways.
Issue 1: My reaction mixture turned dark, and TLC analysis shows multiple new spots.
A dark, complex reaction mixture is a classic sign of thermal decomposition or reaction with incompatible reagents.
Root Cause Analysis & Solutions:
-
Excessive Heat: Many functionalizations of N-oxides are designed to run at or below room temperature.[4][12] High temperatures can provide the activation energy needed for undesirable side reactions.
-
Solution: Set up the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. If the reaction is exothermic, use an ice bath to maintain temperature control. Always monitor the internal reaction temperature.
-
-
Incompatible Reagents: Strong, non-specific oxidizing or reducing agents and strong acids can cause uncontrolled reactions.
Issue 2: My yield is low, and I've isolated a significant amount of the starting 6-methoxyquinoline.
This points directly to deoxygenation, where the N-oxide simply loses its oxygen atom.
Root Cause Analysis & Solutions:
-
Unintended Reduction: Some reagents or catalysts, particularly certain transition metals, can readily reduce the N-oxide.
-
Solution: If using a metal catalyst, ensure it is intended for the specific C-H functionalization and not deoxygenation. Some protocols use a catalytic system that performs both steps in a tandem process, which is a controlled transformation.[2] If deoxygenation is not the goal, consider a metal-free approach or a different catalytic system.
-
-
Photodecomposition: Exposure to ambient laboratory light over long reaction times can contribute to degradation. Quinoline N-oxides are known to be photosensitive.[6][7]
-
Solution: Protect your reaction from light. Use an amber glass flask or wrap your reaction vessel in aluminum foil. This is a simple but critical step for ensuring the stability of light-sensitive compounds.[16]
-
Visualizing the Problem: Common Decomposition Pathways
The following diagram illustrates the primary routes by which this compound can decompose. Understanding these pathways is key to preventing them.
Caption: Major decomposition routes for this compound.
Experimental Protocols & Best Practices
To ensure the integrity of this compound in your reactions, adherence to meticulous experimental technique is crucial.
Table 1: Key Factors Influencing Stability
| Parameter | Recommended Condition | Rationale & Citation |
| Temperature | 0 °C to Room Temperature | Minimizes thermal decomposition. Many modern functionalizations are optimized for mild conditions.[3][4] |
| Light | Protect from light (amber flask/foil) | Prevents photochemical rearrangement, a known instability for quinoline N-oxides.[6][7][8] |
| Atmosphere | Inert (N₂ or Argon) | Prevents side reactions with atmospheric oxygen or moisture, though many protocols are robust in open air.[15] |
| pH | Neutral to slightly basic | Avoids acid-catalyzed degradation. Strong acids are listed as incompatible materials to avoid.[10] |
| Reagents | Use specific activators (e.g., Tf₂O) | Reagents like triflic anhydride (Tf₂O) can activate the N-oxide for regioselective functionalization under mild conditions, avoiding harsh alternatives.[17] |
Protocol 1: General Procedure for a Light-Sensitive Reaction
This protocol provides a template for setting up a reaction to minimize decomposition.
-
Vessel Preparation: Select a two-neck round-bottom flask appropriately sized for the reaction volume. Thoroughly dry the flask in an oven and allow it to cool under a stream of nitrogen or argon. Wrap the exterior of the flask with aluminum foil.
-
Reagent Addition: To the flask, add this compound (1.0 equiv) and a magnetic stir bar. Seal the flask with septa.
-
Solvent Addition: Add the anhydrous reaction solvent (e.g., DCE, MeCN) via syringe.[4][17]
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Temperature Control: Place the flask in an ice-water bath (0 °C).
-
Reactant Addition: Dissolve the reaction partner (e.g., N-sulfonyl-1,2,3-triazole, 1.2 equiv) in the anhydrous solvent and add it dropwise to the stirring solution of the N-oxide over 15 minutes.[4]
-
Reaction Monitoring: After addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress using the TLC protocol below every 30-60 minutes.
-
Work-up: Once the reaction is complete (as determined by TLC), quench the reaction appropriately (e.g., with saturated NaHCO₃ solution). Proceed with standard extraction and purification procedures, such as column chromatography.
Protocol 2: Monitoring for Decomposition using Thin-Layer Chromatography (TLC)
-
Prepare Standards: Dissolve a small amount of your starting material (this compound) and, if available, the potential deoxygenation product (6-methoxyquinoline) in a suitable solvent (e.g., ethyl acetate) to create reference solutions.
-
Spot the Plate: On a silica gel TLC plate, spot the N-oxide standard, the 6-methoxyquinoline standard, and a sample taken from your reaction mixture (co-spotting the reaction mixture with the N-oxide standard is also recommended).
-
Develop the Plate: Use an appropriate solvent system (e.g., 1:1 Ethyl Acetate/Petroleum Ether) to develop the plate.
-
Visualize: View the plate under a UV lamp (254 nm).
-
Analyze: Compare the spots. The disappearance of the starting material spot and the appearance of a product spot indicates reaction progress. The appearance or intensification of a spot at the same Rf as your 6-methoxyquinoline standard is a definitive sign of deoxygenation.
Visual Workflow: Troubleshooting a Failing Reaction
If you suspect decomposition is compromising your experiment, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting reactions.
References
- 1. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ru-Catalyzed Deoxygenative Regioselective C8-H Arylation of Quinoline N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 4. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energetics of 6-methoxyquinoline and this compound: the dissociation enthalpy of the (N–O) bond-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 6. Primary photoprocesses in isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 6-Methoxyquinoline N-oxide
Welcome to the technical support center for the synthesis of 6-Methoxyquinoline N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important chemical transformation. Our goal is to equip you with the expertise to move from bench-scale success to efficient and safe large-scale production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning the scale-up of this compound synthesis.
Q1: What are the most common methods for the N-oxidation of 6-Methoxyquinoline on a laboratory scale?
A1: The most prevalent methods for the N-oxidation of quinolines involve the use of organic peroxy acids.[1] Peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed oxidizing agents.[2][3] The general mechanism involves the electrophilic transfer of an oxygen atom from the peracid to the lone pair of electrons on the quinoline nitrogen.[2] Another common approach is the use of hydrogen peroxide in conjunction with an acid catalyst, such as glacial acetic acid.[1]
Q2: What are the primary safety concerns when scaling up the N-oxidation of 6-Methoxyquinoline?
A2: Scaling up N-oxidation reactions introduces significant safety challenges. The primary concerns include:
-
Exothermic Reactions: The reaction is typically exothermic and may require cooling to maintain a stable temperature.[1] On a larger scale, heat dissipation becomes less efficient, increasing the risk of a thermal runaway.[4]
-
Oxidizing Agents: Strong oxidizers like hydrogen peroxide and peroxy acids can form explosive mixtures with organic materials.[5] Proper storage and handling are critical.
-
Pressure Buildup: The evolution of gaseous byproducts can lead to a dangerous increase in pressure within the reactor.[6]
Q3: How do I choose the appropriate solvent for a large-scale reaction?
A3: Solvent selection is critical for a successful and safe scale-up. Key considerations include:
-
Solubility: The chosen solvent must effectively dissolve both the 6-methoxyquinoline starting material and the oxidizing agent.
-
Boiling Point: A solvent with a boiling point that allows for effective temperature control is crucial.
-
Safety: The solvent should be non-reactive with the reagents and byproducts, and have a high flash point to minimize fire hazards.
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with the chosen purification method.
Q4: What are the common impurities and byproducts in this synthesis, and how can they be minimized?
A4: A common byproduct when using m-CPBA is m-chlorobenzoic acid, which can complicate purification and reduce isolated yields.[7] Over-oxidation can also occur, leading to undesired side products. To minimize impurities, it is essential to:
-
Control Stoichiometry: Carefully control the molar ratio of the oxidizing agent to the 6-methoxyquinoline.
-
Monitor the Reaction: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Optimize Temperature: Maintain the recommended reaction temperature to avoid side reactions.
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your scale-up experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Monitor the reaction using TLC or HPLC to ensure it has gone to completion.- Consider a moderate increase in reaction temperature or extending the reaction time.[8] |
| Decomposition of product | - Ensure the reaction temperature is not too high.- Minimize exposure of the product to strong acids or bases during work-up. | |
| Difficult purification | - If using m-CPBA, the m-chlorobenzoic acid byproduct can be challenging to remove. Consider alternative oxidizing agents or a modified work-up procedure.[7] | |
| Exothermic Runaway | Inefficient heat transfer | - Ensure the reactor is appropriately sized for the reaction volume, with sufficient headspace.[6]- Use a heating mantle with a temperature probe for better control, rather than an oil bath.[6]- For highly exothermic reactions, consider a continuous flow reactor for better heat management.[4] |
| Rate of addition of oxidant is too fast | - Add the oxidizing agent portion-wise or via a dropping funnel to control the reaction rate and temperature.[1] | |
| Product is a Dark Oil or Tar | Oxidation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[8] |
| Presence of polymeric byproducts | - Ensure the purity of the starting materials. | |
| Difficult Product Isolation | Product is highly soluble in the reaction solvent | - If the product is in an aqueous layer, perform multiple extractions with a suitable organic solvent. If in an organic layer, consider precipitation by adding a non-solvent.[8] |
| Formation of an emulsion during workup | - Break the emulsion by adding brine or by filtering through a pad of celite.[8] | |
| Inconsistent Results on Scale-Up | Variations in raw material quality | - Use materials from the same lot and manufacturer if possible.[6]- Perform small-scale test reactions with new batches of reagents. |
| Inefficient mixing | - Ensure the stirring mechanism is adequate for the larger volume to maintain a homogeneous reaction mixture. |
Section 3: Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using Peracetic Acid
This protocol is adapted from established methods for the N-oxidation of quinolines.[1][2]
Materials:
-
6-Methoxyquinoline
-
Glacial Acetic Acid
-
40% Peracetic Acid
-
Sodium Carbonate (for neutralization)
-
Chloroform (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
Appropriately sized reaction vessel with overhead stirrer, dropping funnel, and temperature probe.
-
Heating/cooling mantle.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Preparation: In a reaction vessel, dissolve 6-methoxyquinoline in glacial acetic acid.
-
Oxidation: Cool the solution and slowly add 40% peracetic acid via a dropping funnel, maintaining the internal temperature between 20-25°C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature spike.
-
Reaction Monitoring: Stir the reaction mixture for several hours. Monitor the progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium carbonate. Caution: This will generate gas, so ensure adequate venting.
-
Extraction: Extract the aqueous layer multiple times with chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Methoxyquinoline and 6-Methoxyquinoline N-oxide
For researchers, scientists, and professionals in drug development, a nuanced understanding of heterocyclic reactivity is paramount for the rational design of synthetic routes and the discovery of novel therapeutic agents. This guide provides an in-depth, objective comparison of the chemical reactivity of 6-methoxyquinoline and its corresponding N-oxide. We will dissect the profound electronic influence of the N-oxide functionality, supported by experimental insights, to illuminate how this simple atomic addition dramatically reshapes the molecule's synthetic utility.
Introduction: Two Sides of a Quinoline Coin
6-Methoxyquinoline is a well-established building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] It is a quinoline derivative characterized by a methoxy group at the 6-position of the fused ring system.[1] Its N-oxide counterpart, 6-methoxyquinoline N-oxide, introduces a dative N+–O– bond, a modification that fundamentally alters the electronic landscape and, consequently, the reactivity of the entire molecule.[4][5][6]
| Compound | Structure | Molecular Formula | Molecular Weight |
| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 g/mol [1] | |
| This compound | C₁₀H₉NO₂ | 175.18 g/mol [7] |
The N-oxide is not merely a protected or derivatized version of the parent amine; it is a distinct chemical entity with a unique and powerful reactivity profile that opens up synthetic pathways inaccessible to 6-methoxyquinoline itself.
The Decisive Factor: Electronic Effects of the N-Oxide Group
The divergent reactivity of these two molecules stems directly from their differing electronic distributions. The introduction of the N-oxide functionality creates a potent 1,2-dipole that reshapes the aromatic system.[5][6]
References
A Comparative Guide to 6-Methoxyquinoline N-oxide and Other Quinoline Derivatives for Drug Discovery Professionals
This guide provides an in-depth, objective comparison of 6-Methoxyquinoline N-oxide with other notable quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a technical analysis grounded in experimental data and established scientific principles. We will explore the chemical properties, biological activities, and mechanisms of action, supported by detailed experimental protocols to ensure the reproducibility and validation of the presented findings.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a foundational motif in drug discovery.[1][2] This "privileged scaffold" is present in a vast array of natural alkaloids and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities.[3][4] Its unique electronic properties and the ability to modify its structure at multiple positions have allowed medicinal chemists to develop a wide range of therapeutic agents.[3][5]
Historically, the quinoline class is best known for its profound impact on infectious diseases, with natural alkaloids like Quinine and its synthetic analog Chloroquine revolutionizing the treatment of malaria.[6][7] Beyond their antimalarial effects, quinoline derivatives have been developed as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents, highlighting the versatility of this chemical core.[2][6][7][8]
This guide will focus on this compound, placing it in context with its parent compound and comparing its potential against the benchmark activities of established derivatives like Quinine and Chloroquine, as well as broader classes of synthetic quinolines.
Figure 1: Key quinoline structures discussed in this guide.
Profiling this compound
6-Methoxyquinoline is a key intermediate in the synthesis of various pharmaceuticals, with its derivatives showing potential as anticancer and anti-inflammatory agents.[9] The introduction of an N-oxide functional group significantly alters the molecule's electronic properties and steric profile. N-oxidation increases polarity, enhances hydrogen bonding potential, and can modulate metabolic stability and biological activity. This compound serves as a valuable intermediate for creating more complex, bioactive molecules.[10]
Synthesis and Physicochemical Properties
The synthesis of 6-Methoxyquinoline typically employs the Skraup reaction, a robust method involving the reaction of p-anisidine (4-methoxyaniline) with glycerol, an oxidizing agent (like p-nitrotoluene), and sulfuric acid.[9][11] The subsequent N-oxidation is a standard procedure, often accomplished using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
| Property | This compound | Quinine | Chloroquine |
| Structure | C₁₀H₉NO₂ | C₂₀H₂₄N₂O₂ | C₁₈H₂₆ClN₃ |
| Molar Mass | 175.18 g/mol | 324.42 g/mol | 319.87 g/mol |
| Appearance | Solid | White crystalline powder | White or slightly yellow crystalline powder |
| Solubility | Soluble in polar organic solvents | Slightly soluble in water; soluble in alcohol, chloroform | Very slightly soluble in water; soluble in dilute acids, chloroform |
| Key Feature | N-oxide group increases polarity | Natural alkaloid, complex structure | Synthetic, basic side chain |
Table 1: Comparative Physicochemical Properties of Selected Quinoline Derivatives.
Comparative Biological Activity and Mechanism of Action
The therapeutic value of a quinoline derivative is defined by its biological activity and underlying mechanism. Here, we compare this compound's potential against the well-established profiles of Quinine and Chloroquine, primarily in the context of antimalarial and anticancer activities.
Antimalarial Activity: The Heme Polymerization Inhibition Model
The primary mechanism for the antimalarial action of Quinine and Chloroquine is the disruption of heme detoxification within the malaria parasite.[6][12]
Mechanism Deep Dive:
-
Hemoglobin Digestion: The Plasmodium parasite, residing within human red blood cells, digests host hemoglobin in its acidic food vacuole to obtain amino acids.
-
Toxic Heme Release: This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).
-
Detoxification: The parasite protects itself by polymerizing the toxic heme into inert, crystalline hemozoin (the "malaria pigment").[13]
-
Quinoline Intervention: Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole.[12] Both Chloroquine and Quinine bind to heme, capping the growing hemozoin crystal and preventing further polymerization.[14][15][16]
-
Parasite Death: The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and eventual lysis of the parasite.[13][15]
The emergence of Chloroquine resistance, often linked to mutations in the parasite's transporter proteins (like PfCRT) that pump the drug out of the food vacuole, has diminished its efficacy and necessitated the use of other drugs, sometimes reinstating Quinine as a primary treatment despite its side effects.[13][17][18]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Mechanisms of drug action and resistance [www2.tulane.edu]
- 14. Quinine - Wikipedia [en.wikipedia.org]
- 15. Chloroquine - Wikipedia [en.wikipedia.org]
- 16. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. africaresearchconnects.com [africaresearchconnects.com]
- 18. Quinine | Uses, Actions, & Side Effects | Britannica [britannica.com]
A Comparative Guide to the Validation of an HPLC-FLD Method Using 6-Methoxyquinoline N-oxide as a Pre-Column Derivatizing Agent
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide provides a comprehensive framework for the validation of a highly sensitive analytical method utilizing 6-Methoxyquinoline N-oxide as a fluorescent derivatizing agent for High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).
This compound is a versatile heterocyclic compound recognized for its utility as an intermediate in pharmaceutical synthesis and as a fluorescent probe in biological imaging.[2] Its inherent fluorescence makes it an excellent candidate for derivatization reactions, enabling the sensitive detection and quantification of analytes that lack a native chromophore or fluorophore.
This document will compare the validation of an HPLC-FLD method using this compound against a conventional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The comparison is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Causality Behind Method Choice: Why Derivatization with this compound?
In pharmaceutical analysis, particularly in impurity profiling and pharmacokinetic studies, target analytes are often present at very low concentrations. Standard detection methods like UV-Vis may lack the necessary sensitivity. Chemical derivatization is a strategy to enhance the detectability of an analyte.
By reacting a non-fluorescent analyte with a fluorescent tag like this compound, we fundamentally alter its properties to match the capabilities of a highly sensitive fluorescence detector. This choice is predicated on achieving:
-
Enhanced Sensitivity: Fluorescence is an inherently more sensitive phenomenon than absorbance, often leading to significantly lower limits of detection (LOD) and quantification (LOQ).
-
Improved Selectivity: By choosing a derivatizing agent that reacts with a specific functional group on the analyte and measuring at specific excitation and emission wavelengths, we can significantly reduce interference from matrix components, thereby improving the method's selectivity.[6]
The following sections will detail the validation protocols for such a method, presenting hypothetical yet realistic performance data to illustrate the advantages of this approach.
Core Validation Parameters: A Comparative Analysis
The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[7] The core parameters, as defined by ICH Q2(R2), are assessed to ensure the method is reliable, reproducible, and accurate.[8]
Table 1: Comparative Summary of Validation Performance Data
| Validation Parameter | HPLC-FLD with this compound | HPLC-UV (Alternative Method) | Acceptance Criteria (Typical) |
| Specificity | No interference from placebo or degradation products at the analyte's retention time. | Minor interference observed from a degradation product. | The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[8] |
| Linearity (r²) | 0.9998 | 0.9991 | r² ≥ 0.999[9] |
| Range | 1.0 ng/mL - 250 ng/mL | 50 ng/mL - 5000 ng/mL | Interval providing suitable accuracy, precision, and linearity.[10] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% for drug substance assay. |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.85% | RSD ≤ 2%[8] |
| - Intermediate Precision | 0.68% | 1.20% | RSD ≤ 2%[8] |
| Limit of Detection (LOD) | 0.3 ng/mL | 15 ng/mL | Signal-to-Noise Ratio of 3:1[9] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 50 ng/mL | Signal-to-Noise Ratio of 10:1 |
| Robustness | Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%). | Minor peak shape variation with pH change. | The reliability of the method in response to deliberate variations in parameters.[6] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning the results from one test logically support the others. For instance, the range is determined based on the demonstration of acceptable linearity, accuracy, and precision within that interval.[10]
Workflow for Analytical Method Validation
The overall process follows a structured path from planning to final documentation. A validation protocol should be established before beginning the study, defining the experiments and acceptance criteria.[7]
Caption: Workflow for Analytical Method Validation.
Protocol 1: Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[4]
Methodology:
-
Prepare Solutions:
-
Analyte Solution: A solution of the derivatized analyte at the target concentration.
-
Placebo Solution: A solution containing all formulation excipients, derivatized under the same conditions as the analyte.
-
Spiked Solution: A placebo solution spiked with the analyte and known impurities, then derivatized.
-
Forced Degradation Samples: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to induce degradation, then derivatize the resulting solutions.
-
-
Chromatographic Analysis: Inject all prepared solutions into the HPLC system.
-
Evaluation:
-
Compare the chromatogram of the analyte solution with the placebo solution to ensure no interfering peaks are present at the retention time of the analyte.
-
In the spiked solution, assess the resolution between the analyte peak and the impurity peaks.
-
In the forced degradation samples, evaluate peak purity of the analyte to ensure degradation products do not co-elute.
-
Caption: Experimental workflow for determining specificity.
Protocol 2: Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined interval (range).[10]
Methodology:
-
Prepare Calibration Standards: Prepare a series of at least five concentrations of the analyte spanning the expected range. For the HPLC-FLD method, this might be 1.0, 10, 50, 150, and 250 ng/mL.
-
Derivatization & Analysis: Derivatize each standard and inject in triplicate.
-
Evaluation:
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to calculate the correlation coefficient (r), y-intercept, and slope of the regression line.
-
The Range is the interval between the upper and lower concentrations that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Protocol 3: Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.[6]
Methodology:
-
Prepare Spiked Samples: Spike a placebo mixture with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Derivatization & Analysis: Derivatize and analyze each sample.
-
Evaluation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100 The mean recovery should fall within the predefined acceptance criteria (e.g., 98.0% to 102.0%).
Protocol 4: Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.[4]
Methodology:
-
Repeatability (Intra-assay precision):
-
Prepare nine independent samples at 100% of the target concentration (or three replicates at three concentrations).
-
Analyze these samples on the same day, with the same analyst and equipment.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies to assess the impact of random events on the method's precision.
-
Caption: Interrelationship of key validation parameters.
Conclusion
The validation of an analytical method is a mandatory, systematic process that ensures the generated data is of high quality, reliable, and fit for its intended purpose. This guide demonstrates that while a standard HPLC-UV method can be valid, the use of this compound as a fluorescent derivatizing agent offers substantial advantages in sensitivity and selectivity. The significantly lower LOD and LOQ (1.0 ng/mL vs. 50 ng/mL in this hypothetical comparison) make the HPLC-FLD method far superior for applications involving trace-level quantification, such as impurity analysis or bioanalysis. By rigorously following the protocols outlined in international guidelines[3][4][5], researchers can confidently develop and validate robust analytical methods that meet stringent regulatory expectations.
References
- 1. uspbpep.com [uspbpep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. youtube.com [youtube.com]
Performance Evaluation of 6-Methoxyquinoline N-oxide as a Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Among the diverse array of organocatalysts, heteroaromatic N-oxides have emerged as a powerful class of Lewis bases, capable of activating silicon-based reagents for a variety of asymmetric transformations. This guide provides an in-depth performance evaluation of 6-Methoxyquinoline N-oxide as a catalyst, offering a comparative analysis against other alternatives, supported by experimental data and detailed protocols. Our focus will be on the asymmetric allylation of aldehydes, a fundamental carbon-carbon bond-forming reaction that furnishes chiral homoallylic alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.
The Role of the Methoxy Group: An Electronic Advantage
The catalytic efficacy of quinoline N-oxides is significantly influenced by the electronic nature of substituents on the quinoline core. The N-oxide functionality itself serves as a potent Lewis base, activating reagents like allyltrichlorosilane. The introduction of a methoxy group at the 6-position plays a crucial electronic role. As an electron-donating group, the methoxy substituent increases the electron density on the quinoline ring system, thereby enhancing the nucleophilicity of the N-oxide oxygen atom. This heightened Lewis basicity is hypothesized to lead to more effective activation of the silicon reagent and, consequently, improved catalytic performance.
Comparative Performance in Asymmetric Allylation of Aldehydes
To objectively assess the performance of a 6-methoxy substituted quinoline N-oxide catalyst, we will analyze data from the asymmetric allylation of various benzaldehyde derivatives with allyltrichlorosilane. The data presented below is based on studies of chiral isoquinoline N-oxide catalysts, which provide a strong model for understanding the impact of substituents. In this context, we will consider the performance of a catalyst bearing a p-methoxy substituent on the aldehyde, which informs on the electronic interplay relevant to a this compound catalyst.
The reaction under consideration is the addition of allyltrichlorosilane to a series of substituted benzaldehydes, catalyzed by a chiral isoquinoline N-oxide catalyst, QUINOX. The results demonstrate a significant dependence of enantioselectivity on the electronic properties of the aldehyde substrate.[1]
Table 1: Performance of Chiral Isoquinoline N-oxide (QUINOX) in the Asymmetric Allylation of Substituted Benzaldehydes [1]
| Aldehyde (Substituent) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde (H) | 91 | 87 |
| p-Trifluoromethylbenzaldehyde (p-CF₃) | 95 | 96 |
| p-Methoxybenzaldehyde (p-MeO) | 93 | 16 |
| p-Nitrobenzaldehyde (p-NO₂) | 96 | 94 |
| p-Chlorobenzaldehyde (p-Cl) | 94 | 92 |
Reaction Conditions: Aldehyde (0.4 mmol), allyltrichlorosilane (1.1 equiv), QUINOX (5 mol%), (i-Pr)₂NEt (1 equiv), CH₂Cl₂ at -40 °C for 12 h.
Analysis of Performance Data
The data reveals a striking trend: while electron-withdrawing groups on the benzaldehyde lead to high enantioselectivities (e.g., 96% ee for p-CF₃), the electron-donating p-methoxy group results in a dramatic drop in enantioselectivity to 16% ee.[1] This phenomenon suggests a complex interplay between the electronic nature of both the catalyst and the substrate.
For a catalyst like this compound, its inherent electron-rich nature, when paired with an electron-rich substrate like p-methoxybenzaldehyde, may lead to a less organized transition state, thereby diminishing stereochemical control. Conversely, when reacting with electron-poor aldehydes, the enhanced Lewis basicity of the this compound could lead to a more favorable activation and higher enantioselectivity. This highlights a critical consideration for catalyst selection: the electronic matching between the catalyst and the substrate is key to achieving optimal performance.
Causality Behind Experimental Choices
The choice of allyltrichlorosilane as the allylating agent is deliberate. Its silicon atom is highly Lewis acidic, making it susceptible to activation by a Lewis base like a quinoline N-oxide. This interaction forms a hypervalent silicon species, which is more nucleophilic and readily transfers the allyl group to the aldehyde. The use of a hindered, non-nucleophilic base like diisopropylethylamine ((i-Pr)₂NEt) is to scavenge the HCl generated during the reaction without competing with the N-oxide catalyst. Dichloromethane is a common solvent for these reactions due to its ability to dissolve the reagents and its low freezing point, allowing for reactions at low temperatures, which often improves enantioselectivity.
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
The following is a detailed, step-by-step methodology for the asymmetric allylation of benzaldehyde, adapted from the protocol for the QUINOX catalyst. This protocol serves as a self-validating system for evaluating the performance of a chiral this compound derivative.
Materials:
-
Chiral this compound derivative (catalyst)
-
Benzaldehyde
-
Allyltrichlorosilane
-
Diisopropylethylamine ((i-Pr)₂NEt)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous solvents for workup and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged reaction flask equipped with a magnetic stir bar, add the chiral this compound catalyst (0.02 mmol, 5 mol%).
-
Add anhydrous dichloromethane (1.0 mL) and cool the solution to -40 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).
-
To the cooled solution, add benzaldehyde (0.4 mmol, 1.0 equiv) via syringe.
-
Add diisopropylethylamine (0.4 mmol, 1.0 equiv) to the reaction mixture.
-
Slowly add allyltrichlorosilane (0.44 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -40 °C for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral homoallylic alcohol.
-
Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or GC analysis).
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the proposed catalytic cycle and the experimental workflow.
Caption: Proposed catalytic cycle for the asymmetric allylation of an aldehyde.
Caption: Step-by-step experimental workflow for performance evaluation.
Conclusion and Future Outlook
The performance of this compound as a catalyst in asymmetric synthesis is intricately linked to its electronic properties. The electron-donating methoxy group enhances its Lewis basicity, which can be advantageous for activating silicon-based reagents. However, achieving high enantioselectivity requires a careful consideration of the electronic compatibility between the catalyst and the substrate. The presented data on a related isoquinoline N-oxide catalyst suggests that while a 6-methoxy substituted catalyst may show high reactivity, its stereodirecting ability can be significantly attenuated with electron-rich substrates.
Future research should focus on the synthesis of chiral this compound derivatives and their direct evaluation in a broad range of asymmetric transformations. A systematic study comparing their performance against unsubstituted and electron-deficient quinoline N-oxide catalysts would provide a clearer understanding of the substituent effects and guide the rational design of more efficient and selective organocatalysts for asymmetric synthesis.
References
Navigating the Oxidative Landscape: A Comparative Guide to Alternatives for 6-Methoxyquinoline N-oxide in Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective reagents is a perpetual endeavor. 6-Methoxyquinoline N-oxide has carved a niche as a versatile reagent, particularly in activating the quinoline ring for various transformations. However, the evolving landscape of organic synthesis demands a broader toolkit. This guide provides an in-depth, objective comparison of alternative reagents, supported by experimental data, to empower chemists in making informed decisions for their synthetic strategies.
The Role of this compound: A Foundation for Comparison
This compound, a derivative of quinoline, is primarily utilized as an intermediate to facilitate functionalization of the quinoline ring system.[1][2][3] The N-oxide functionality significantly alters the electronic properties of the heteroaromatic ring, enhancing its reactivity towards both nucleophilic and electrophilic attacks.[4] This activation is particularly pronounced at the C2 and C8 positions, making it a valuable tool for introducing a variety of substituents.[5] Its applications span from the synthesis of potential anti-cancer and anti-inflammatory agents to the development of materials for organic electronics.[1][3]
The synthesis of this compound itself is typically achieved through the oxidation of 6-methoxyquinoline using common oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.[6] While effective, the use of such stoichiometric oxidants can present challenges in terms of atom economy and waste generation.
This guide will explore alternative reagents that can either replace this compound in its activating role or offer entirely different, and potentially more advantageous, pathways to similar synthetic outcomes. The comparison will focus on key performance indicators such as reaction efficiency, regioselectivity, substrate scope, and operational simplicity.
Direct C-H Functionalization: Bypassing the N-Oxide
A major application of this compound is to pre-activate the quinoline core for C-H functionalization.[5][7] However, recent advancements in catalysis have opened avenues for the direct functionalization of quinolines, thereby circumventing the need for the N-oxide intermediate altogether.
Transition Metal-Catalyzed C-H Activation
Transition metal catalysis has emerged as a powerful strategy for the direct and regioselective functionalization of C-H bonds in heterocycles. Catalysts based on palladium, rhodium, and ruthenium have shown remarkable efficacy in activating the C-H bonds of quinolines, often with high regioselectivity.
Table 1: Comparison of a Transition Metal-Catalyzed C-H Arylation with a this compound Mediated Approach
| Feature | This compound Method | Direct C-H Arylation (Pd-Catalyzed) |
| Pre-activation Step | Required (Oxidation of 6-methoxyquinoline) | Not Required |
| Reagents | This compound, Arylating Agent, Activator (e.g., Ac₂O) | 6-Methoxyquinoline, Aryl Halide, Pd Catalyst, Ligand, Base |
| Typical Yields | Moderate to High | Good to Excellent |
| Regioselectivity | Primarily C2 | Tunable (C2, C8, etc.) depending on ligand and directing group |
| Atom Economy | Lower (due to N-oxide formation and removal) | Higher |
| Waste Profile | Stoichiometric oxidant waste | Catalytic metal waste (requires removal) |
Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation of 6-Methoxyquinoline
-
To a sealed reaction vessel, add 6-methoxyquinoline (1 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and K₂CO₃ (2 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) as the solvent.
-
Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxyquinoline.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the challenging C-H activation step. The inorganic base is necessary to neutralize the acid generated during the catalytic cycle. Anhydrous and inert conditions are maintained to prevent catalyst deactivation and side reactions.
Alternative Oxygen Atom Transfer Reagents in Catalytic Oxidation
In reactions where this compound acts as a terminal oxidant, transferring its oxygen atom to a substrate, several other N-oxides and alternative oxidants can be employed, often in catalytic systems.[8] This approach is particularly relevant in reactions like the oxidation of sulfides to sulfoxides or the epoxidation of alkenes.
Pyridine N-oxide and its Derivatives
Pyridine N-oxide and its substituted analogs are widely used as co-oxidants in various metal-catalyzed oxidation reactions. Their reactivity can be tuned by the electronic nature of the substituents on the pyridine ring.
Nitrous Oxide (N₂O)
A more environmentally benign and atom-economical alternative is nitrous oxide (N₂O). Although kinetically stable, N₂O can be activated by transition metal complexes to serve as an oxygen atom transfer agent.[9] Recent research has demonstrated its utility in the catalytic oxidation of various substrates.[9][10][11]
Table 2: Comparison of Oxygen Atom Transfer Reagents
| Reagent | Advantages | Disadvantages |
| This compound | Solid, easy to handle; well-established reactivity. | Stoichiometric use generates quinoline byproduct. |
| Pyridine N-oxide | Readily available, cost-effective. | Can be hygroscopic; byproduct removal may be necessary. |
| Nitrous Oxide (N₂O) | Gaseous byproduct (N₂); high atom economy; environmentally friendly. | Requires specialized equipment for handling a gas; often requires higher pressures and temperatures. |
Experimental Workflow: Ruthenium-Catalyzed Oxidation using N₂O
Caption: Workflow for a typical ruthenium-catalyzed oxidation using N₂O.
Electrochemical Synthesis: A Greener Approach
Electrochemical methods offer a sustainable alternative to traditional chemical reagents for oxidation and functionalization reactions.[12] By using electricity as the "reagent," these methods can minimize waste and avoid the use of harsh or stoichiometric oxidants.
Anodic Oxidation and C-H Amination
In the context of reactions where this compound is used to facilitate C-H amination, an electrochemical approach can directly couple quinolines with amines.
Logical Relationship: Conventional vs. Electrochemical Amination
Caption: Comparison of conventional and electrochemical amination pathways.
Experimental Protocol: Electrochemical C-H Amination of 6-Methoxyquinoline
-
Set up an undivided electrochemical cell with a carbon anode and a platinum cathode.
-
To the cell, add 6-methoxyquinoline (1 mmol), the desired amine (e.g., morpholine, 2 mmol), a supporting electrolyte (e.g., Bu₄NBF₄, 0.1 M), and a suitable solvent (e.g., acetonitrile).
-
Apply a constant current (e.g., 10 mA) and stir the solution at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the electrolyte.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Trustworthiness of the Protocol: This electrochemical protocol is self-validating as the progress of the reaction can be monitored in real-time by analytical techniques. The applied current and reaction time are key parameters that can be precisely controlled to optimize the yield and selectivity of the desired product.
Conclusion: Expanding the Synthetic Chemist's Toolkit
While this compound remains a valuable reagent in organic synthesis, a comprehensive understanding of the available alternatives is crucial for modern synthetic chemists. Direct C-H functionalization catalyzed by transition metals offers a more atom-economical and streamlined approach to quinoline modification. For oxidation reactions, alternative N-oxides and the environmentally benign nitrous oxide present viable options, particularly within catalytic cycles. Furthermore, the burgeoning field of electro-organic synthesis provides a powerful and sustainable platform for achieving transformations that traditionally rely on stoichiometric chemical reagents.
By considering the comparative data and experimental protocols presented in this guide, researchers can make more strategic and informed decisions, ultimately leading to more efficient, selective, and sustainable synthetic routes in their pursuit of novel molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 6563-13-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CO Oxidation by N2O Homogeneously Catalyzed by Ruthenium Hydride Pincer Complexes Indicating a New Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Efficacy of 6-Methoxyquinoline N-oxide as an Oxidizing Agent
For the discerning researcher in organic synthesis and drug development, the choice of an oxidizing agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive technical comparison of 6-Methoxyquinoline N-oxide with other common oxidizing agents, grounded in experimental data and mechanistic insights. Our objective is to equip you with the necessary information to make informed decisions for your specific synthetic challenges.
Introduction to this compound: A Versatile Oxidant
This compound is a heterocyclic N-oxide that has garnered attention as a mild and selective oxidizing agent.[1][2] The N-O bond is the reactive center, capable of transferring an oxygen atom to a variety of substrates. The electronic properties of the quinoline ring, modified by the electron-donating methoxy group at the 6-position, modulate the reactivity of the N-O bond, influencing its efficacy and selectivity in oxidation reactions.
From a practical standpoint, this compound is a solid, which can offer advantages in handling and stoichiometry control compared to liquid or gaseous oxidants.[3] Its application is particularly notable in catalytic oxidation cycles, where it can act as a terminal oxidant to regenerate a catalytically active species.
The Mechanism of Oxidation by N-Oxides: A Tale of Oxygen Transfer
The primary mode of action for N-oxides as oxidizing agents involves the transfer of their oxygen atom to a substrate. In many synthetically useful transformations, particularly those catalyzed by transition metals like ruthenium, the N-oxide serves as a stoichiometric oxidant to regenerate the active high-valent metal-oxo species.[4]
The catalytic cycle typically begins with the oxidation of the metal catalyst by the N-oxide, which itself is reduced to the corresponding quinoline. The activated metal-oxo species then oxidizes the substrate (e.g., an alcohol to a ketone), returning the catalyst to its lower oxidation state, ready for another cycle.
Caption: Generalized catalytic cycle involving an N-oxide as the terminal oxidant.
Comparative Efficacy: this compound vs. Other Oxidants
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The choice of oxidant is crucial to avoid over-oxidation, particularly for primary alcohols.
| Oxidizing Agent | Substrate | Product | Yield (%) | Catalyst | Solvent | Reference |
| This compound (inferred) | Secondary Alcohols | Ketones | Good to Excellent | Ru-based | Dichloromethane | [5][6] |
| m-CPBA | Secondary Alcohols | Ketones | High | TEMPO/Bu4NBr | Dichloromethane | [7] |
| N-Methylmorpholine-N-oxide (NMO) | Primary/Secondary Alcohols | Aldehydes/Ketones | High | Osmium tetroxide | Dichloromethane | [8] |
| Nitric Acid/FeCl3 | Secondary Alcohols | Ketones | Excellent | - | HFIP | [9] |
| CuO@GO | Benzyl Alcohol | Benzaldehyde | 94% | - | Toluene | [10] |
Analysis:
-
Selectivity: N-oxides, including this compound when used in catalytic systems, are generally regarded as mild oxidants, offering good selectivity for the oxidation of secondary alcohols to ketones and primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[8][11] This contrasts with stronger oxidants like nitric acid, which can oxidize primary alcohols to carboxylic acids.[9]
-
Catalytic Systems: The utility of this compound often shines in catalytic systems, particularly with ruthenium catalysts.[5][6] In these cases, it acts as a clean terminal oxidant, regenerating the active catalyst.
-
Comparison with m-CPBA: While m-CPBA is a powerful and versatile oxidant, it can be less selective and its peroxy nature requires careful handling.[7] The use of N-oxides can offer a milder and potentially safer alternative, especially in complex molecule synthesis.
Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides or sulfones is another important transformation where the choice of oxidant and control of stoichiometry are key.
| Oxidizing Agent | Substrate | Product(s) | Selectivity (Sulfoxide:Sulfone) | Catalyst | Solvent | Reference |
| This compound (inferred) | Thioanisole | Sulfoxide/Sulfone | Moderate to Good (condition dependent) | Mo-based | Acetonitrile | [12][13] |
| m-CPBA | Thioanisole | Sulfoxide or Sulfone | High (controlled by stoichiometry) | - | Dichloromethane | [14][15] |
| Hydrogen Peroxide | Thioanisole | Sulfoxide and/or Sulfone | Variable (catalyst and condition dependent) | Mo(VI) salt | Methanol | [16] |
| Oxone | Sulfides | Sulfoxide or Sulfone | High (solvent dependent) | - | Ethanol or Water | [2] |
Analysis:
-
Controllability: The oxidation of sulfides can be challenging to stop at the sulfoxide stage. Stronger oxidants like m-CPBA can readily lead to the sulfone.[14][15] The milder nature of N-oxides may offer better control for achieving high selectivity for the sulfoxide, particularly when used in carefully controlled catalytic systems.
-
Catalyst Influence: In the oxidation of sulfides, the catalyst plays a significant role in determining the product distribution. Molybdenum-based catalysts, for example, have shown efficacy in promoting selective oxidation to the sulfoxide in the presence of a suitable terminal oxidant.[12][16]
-
Green Chemistry Perspective: Compared to reagents like m-CPBA that generate stoichiometric amounts of waste, catalytic systems employing a terminal oxidant like this compound are more aligned with the principles of green chemistry.
Experimental Protocols: A Practical Guide
While specific, detailed protocols for the use of this compound as a primary oxidant are not abundant, we can provide a generalized procedure for its application in a ruthenium-catalyzed alcohol oxidation, a common application for N-oxides.
Ruthenium-Catalyzed Oxidation of a Secondary Alcohol
This protocol is adapted from established procedures for ruthenium-catalyzed alcohol oxidations using N-oxides as the terminal oxidant.[5]
Caption: A typical experimental workflow for a catalytic oxidation reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the secondary alcohol (1.0 mmol) and a ruthenium catalyst (e.g., RuCl₂(PPh₃)₃, 0.05 mmol) in an appropriate solvent (e.g., dichloromethane, 10 mL) is added this compound (1.2 mmol).
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium sulfite.
-
Extraction: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired ketone.
Self-Validation: The progress of the reaction should be carefully monitored to avoid over-oxidation or side reactions. The identity and purity of the final product should be confirmed by standard analytical techniques (NMR, IR, and MS).
Conclusion: The Strategic Application of this compound
This compound presents itself as a valuable tool in the arsenal of the modern synthetic chemist. While it may not be a universally superior oxidizing agent in all contexts, its strengths lie in its mildness, selectivity, and its efficacy as a terminal oxidant in catalytic systems.
Key Advantages:
-
Mild and Selective: Particularly suitable for sensitive substrates where over-oxidation is a concern.
-
Solid and Stable: Offers ease of handling and storage compared to some other oxidizing agents.
-
Effective Terminal Oxidant: Enables the use of catalytic amounts of transition metals, aligning with green chemistry principles.
For researchers and drug development professionals, the strategic choice of this compound, especially within a well-designed catalytic framework, can lead to cleaner reactions, higher yields of desired products, and a more sustainable synthetic route.
References
- 1. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols [ouci.dntb.gov.ua]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres [mdpi.com]
- 11. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selective Oxidation of Organosulphides using m-CPBA as oxidant | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 6-Methoxyquinoline N-oxide Fluorescent Probes for Nitroreductase Detection
For researchers, scientists, and drug development professionals, the quest for sensitive and reliable tools to probe complex biological processes is perpetual. Fluorescent probes, in particular, have emerged as indispensable assets for visualizing and quantifying specific molecular events within living systems.[1] This guide provides an in-depth technical comparison and a practical framework for benchmarking the performance of 6-Methoxyquinoline N-oxide as a fluorescent probe, primarily for the detection of nitroreductase (NTR), an enzyme of significant interest in cancer research.
Nitroreductase is a flavin-containing enzyme that is overexpressed in hypoxic tumor environments, making it a critical biomarker for cancer diagnosis and prognosis.[2][3][4] The enzymatic reduction of a nitroaromatic group to an amino group by NTR is a common mechanism exploited in the design of "turn-on" fluorescent probes.[4][5] While various fluorophore scaffolds such as BODIPY, coumarin, and cyanine have been employed for this purpose, quinoline-based probes offer a compelling alternative due to their intrinsic fluorescence, photostability, and synthetic versatility.[1][6][7] This guide will focus on this compound, a promising yet under-characterized scaffold for NTR detection.
The Landscape of Nitroreductase-Sensing Fluorescent Probes: A Comparative Overview
A successful fluorescent probe must exhibit several key performance characteristics: a high fluorescence quantum yield (Φf), a large Stokes shift, excellent photostability, high sensitivity and selectivity, and a low limit of detection (LOD).[8] Before delving into the specifics of this compound, it is instructive to survey the performance of existing NTR probes.
| Probe Class | Typical Excitation (nm) | Typical Emission (nm) | Quantum Yield (Φf) | Key Advantages | Key Disadvantages |
| Coumarin-based | ~400-450 | ~450-550 | 0.1 - 0.6 | Large Stokes shift, good cell permeability | Often require UV or near-UV excitation, potential for phototoxicity |
| BODIPY-based | ~480-580 | ~500-600 | 0.5 - 0.9 | High quantum yields, narrow emission bands, good photostability | Smaller Stokes shifts, can be sensitive to solvent polarity |
| Cyanine-based | ~600-750 | ~650-800 | 0.1 - 0.4 | Near-infrared (NIR) emission for deep tissue imaging | Can be prone to aggregation, lower quantum yields |
| Quinoxaline-based | ~450-550 | ~550-650 | 0.2 - 0.5 | Large Stokes shifts, good photostability | Synthesis can be complex |
This table summarizes the general properties of commonly used NTR probes, providing a benchmark against which we can evaluate this compound.
This compound: A Promising Scaffold for NTR Detection
The 6-methoxyquinoline core is an attractive fluorophore due to its inherent fluorescence and environmental sensitivity.[9][10] The N-oxide moiety serves as a recognition site for nitroreductase. The proposed sensing mechanism involves the NTR-catalyzed reduction of the N-oxide to the corresponding quinoline, which is expected to exhibit enhanced fluorescence. This "turn-on" response is predicated on the quenching effect of the N-oxide group being alleviated upon reduction.
Proposed Sensing Mechanism of a this compound Probe for Nitroreductase
Caption: Proposed mechanism of NTR detection by this compound.
Proposed Experimental Benchmarking of this compound Probes
To rigorously evaluate the potential of this compound as a fluorescent probe for NTR, a systematic benchmarking study is essential. The following sections outline the key experiments and protocols.
Synthesis of this compound
The synthesis of this compound is a crucial first step. While several synthetic routes are available, a common approach involves the oxidation of 6-methoxyquinoline.
General Synthesis Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Φf)
The quantum yield is a measure of the efficiency of fluorescence.[2][5][11] A relative method, comparing the probe to a known standard, is commonly employed.[2][12]
Materials:
-
This compound (sample)
-
Quinine sulfate in 0.1 M H₂SO₄ (standard, Φf = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare stock solutions of the sample and standard in the chosen solvent.
-
Prepare a series of dilutions for both the sample and standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorbance of each solution at the excitation wavelength (e.g., 350 nm for quinine sulfate).
-
Record the fluorescence emission spectra for each solution, ensuring the excitation wavelength is the same for both sample and standard.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[5]
Experimental Protocol 2: Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.[13]
Materials:
-
This compound solution
-
A stable, well-characterized fluorescent probe for comparison (e.g., a BODIPY-based probe)
-
Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser)
-
Image analysis software
Procedure:
-
Prepare a solution of the this compound probe and the reference probe at a suitable concentration.
-
Mount a droplet of the solution on a microscope slide.
-
Continuously illuminate a defined region of interest (ROI) with the excitation light source at a constant intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity as a function of time to generate a photobleaching curve. The time at which the intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).[13]
Experimental Protocol 3: Evaluation of Nitroreductase Sensing Performance
This protocol assesses the probe's ability to detect NTR activity.
Materials:
-
This compound probe stock solution
-
Recombinant nitroreductase enzyme
-
NADH (co-factor for NTR)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare a series of NTR concentrations (e.g., 0-10 µg/mL) in PBS in a 96-well plate.
-
Add a fixed concentration of the this compound probe to each well.
-
Initiate the reaction by adding a fixed concentration of NADH to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at the probe's emission maximum at regular time intervals.
-
To determine the limit of detection (LOD), plot the fluorescence intensity at a fixed time point against the NTR concentration. The LOD can be calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.[3]
Comparative Performance Data (Hypothetical)
The following table is a template for summarizing the experimental data obtained from the benchmarking studies.
| Performance Metric | This compound | Coumarin-based Probe | BODIPY-based Probe |
| Excitation Max (nm) | Experimental Value | ~420 | ~510 |
| Emission Max (nm) | Experimental Value | ~480 | ~525 |
| Stokes Shift (nm) | Calculated Value | ~60 | ~15 |
| Quantum Yield (Φf) | Experimental Value | ~0.45 | ~0.85 |
| Photobleaching t₁/₂ (s) | Experimental Value | Comparative Value | Comparative Value |
| NTR LOD (ng/mL) | Experimental Value | ~50 | ~20 |
| Selectivity | To be determined | High for NTR | High for NTR |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic benchmarking of this compound as a fluorescent probe for nitroreductase. By following the outlined experimental protocols, researchers can generate robust, comparative data on its photophysical properties and sensing performance. The quinoline scaffold holds significant promise, and a thorough evaluation is the critical next step in validating its utility for researchers in cell biology and drug discovery. The insights gained from such a study will not only establish the performance of this specific probe but also contribute to the broader development of novel fluorescent tools for probing complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Synthesis and characterization of coumarin-quinoline based NIR probes for viscosity: Mitochondria-Targeted probe with superior performance in autophagy and liver injury imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Quinoline N-Oxides: From Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an N-oxide functionality dramatically alters the electronic properties of the quinoline ring, often leading to enhanced biological activity and novel mechanisms of action. This guide provides an in-depth comparison of substituted quinoline N-oxides, elucidating the critical relationships between their chemical structure and biological function. We will explore their anticancer, antimicrobial, and antiparasitic activities, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
The Influence of Substitution on Biological Activity: A Comparative Analysis
The therapeutic potential of quinoline N-oxides can be finely tuned by the nature and position of substituents on the quinoline core. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.
Anticancer Activity: Targeting Cellular Proliferation
Substituted quinoline N-oxides have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines, including those with multidrug resistance.[1] Their mechanisms of action are often multifaceted, with a prominent target being the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[2][3]
The position and electronic nature of substituents play a crucial role in determining the anticancer efficacy. For instance, in the isoquinolinequinone N-oxide series, C(6) isomers have shown a better anticancer profile compared to their C(7) counterparts.[4] Furthermore, the introduction of electron-withdrawing groups, such as halogens, can enhance cytotoxicity.[4] For example, the addition of a bromine atom at the C(6) or C(7) position of isoquinolinequinones leads to more cytotoxic derivatives.[4]
To illustrate these relationships, the following table summarizes the in vitro cytotoxic activity of various substituted quinoline N-oxide derivatives against different human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), providing a quantitative measure of their anticancer potency.
Table 1: Comparative Anticancer Activity of Substituted Quinoline N-Oxide Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Isoquinolinequinone N-Oxides | Compound 25 (C(6) isomer) | NCI-H460 (Lung) | 0.35 | [3] |
| Compound 24 (C(7) isomer) | NCI-H460 (Lung) | 0.75 | [3] | |
| Compound 2 (C(6) isomer) | NCI-H460/R (MDR Lung) | 0.53 | [3] | |
| Compound 1 (C(7) isomer) | NCI-H460/R (MDR Lung) | 1.22 | [3] | |
| Quinoline-N-oxide chalcones | Compound 57 | MCF-7 (Breast) | Most Active in Series | [5] |
| Compound 59 | TK-10 (Renal) | Most Active in Series | [5] | |
| Indolo[2,3-b]quinoline | BAPPN | HepG2 (Liver) | 3.3 µg/mL | [6] |
| BAPPN | HCT-116 (Colon) | 23 µg/mL | [6] | |
| BAPPN | MCF-7 (Breast) | 3.1 µg/mL | [6] | |
| BAPPN | A549 (Lung) | 9.96 µg/mL | [6] |
Note: A direct quantitative comparison for compounds 57 and 59 was not available in the provided search results, but both were highlighted as the most active in their respective series against MCF-7 and TK-10 cell lines.[5]
The choice of cancer cell lines for in vitro screening is a critical aspect of preclinical drug development.[2][7] Utilizing a panel of cell lines from different tumor origins (e.g., lung, breast, colon) provides a broader understanding of a compound's spectrum of activity.[3][6] Including drug-resistant cell lines, such as NCI-H460/R, is crucial for identifying compounds that can overcome clinical resistance mechanisms.[3]
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted quinoline N-oxides have demonstrated significant activity against a variety of pathogenic bacteria and fungi, including drug-resistant strains.[2][8] The mechanism of their antimicrobial action is believed to involve the inhibition of essential cellular processes in microorganisms.[2]
The antimicrobial efficacy is largely dependent on the substitution pattern on the quinoline ring.[9] For example, studies on quinoline derivatives have shown that certain substitutions can lead to potent activity against both Gram-positive and Gram-negative bacteria.[8] The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted quinoline derivatives against various microbial strains.
Table 2: Comparative Antimicrobial Activity of Substituted Quinoline Derivatives
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | E. coli ATCC25922 | 2 | [8] |
| S. pyrogens ATCC19615 | 2 | [8] | |
| N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) | Vancomycin-resistant E. faecium | 4 | [8] |
| Quinoxaline derivative 3a | Potent antibacterial activity | - | [10] |
| Quinoxaline derivative 9b | Potent antibacterial activity | - | [10] |
Antiparasitic Activity: A Renewed Hope for Neglected Diseases
Quinoline-based compounds have a long history in the treatment of parasitic diseases, most notably malaria. The N-oxide derivatives are also being explored for their potential against other protozoan parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis and Chagas disease, respectively.[11][12]
The structural modifications on the quinoline scaffold have a profound impact on their antiparasitic potency. For instance, a series of quinoline derivatives containing phosphine oxide groups were found to be considerably more active against both promastigote and amastigote stages of Leishmania than those with phosphine sulfide groups.[11]
Table 3: Comparative Antiparasitic Activity of Substituted Quinoline Derivatives
| Compound | Parasite | IC50 (µM) | Reference |
| Quinoline derivative 59 | Leishmania intracellular amastigotes | 1.39 ± 1.08 | [11] |
| Clioquinol (51) | L. amazonensis promastigotes | 8.35 ± 0.82 | [11] |
| L. infantum promastigotes | 4.71 ± 1.15 | [11] | |
| 4-aminoquinoline 4 | T. cruzi | 2.57 ± 0.03 | [12] |
| Ferrocenyl-quinoline 4 | L. donovani amastigotes | 0.5 | [13] |
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of substituted quinoline N-oxides.
Synthesis of Substituted Quinoline N-Oxides
A versatile and widely used method for the synthesis of substituted quinoline N-oxides involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[2] This approach allows for the introduction of a wide array of substituents onto the quinoline ring.
Generalized Synthetic Workflow:
References
- 1. iipseries.org [iipseries.org]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxyquinoline N-oxide
Introduction: 6-Methoxyquinoline N-oxide is a versatile heterocyclic compound widely used as a key intermediate in the synthesis of bioactive molecules for pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its unique electronic properties also make it a valuable building block for organic semiconductors in materials science.[1] However, its utility in the laboratory is matched by the critical need for rigorous safety protocols, especially concerning its disposal. Improper disposal not only poses a direct risk to personnel and the environment but also constitutes a serious breach of regulatory standards.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence, expertise, and unwavering adherence to safety and compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is fundamental to managing its risks. The disposal protocol is directly derived from its chemical properties and toxicological profile.
Key Hazard Characteristics: this compound is classified as an irritant.[2][3] Direct contact can cause significant irritation to the skin and eyes, and inhalation of the powder may lead to respiratory tract irritation.[2][3] The primary risks are associated with direct exposure and improper containment.
Thermal Decomposition and Incompatibilities: Of critical importance for disposal is the compound's behavior under heat. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5][6] This is a primary reason why uncontrolled incineration or heating is not permissible. Furthermore, it is incompatible with strong oxidizing agents and strong acids, which could trigger a hazardous reaction.[5][6]
Quantitative Hazard Summary
| Property | Information | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 6563-13-9 | [3][7] |
| Molecular Formula | C10H9NO2 | [2][3] |
| GHS Signal Word | Warning | [2][3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [5][6] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [4][5][6] |
Regulatory Framework: Adherence to Authoritative Standards
The disposal of all chemical waste, including this compound, is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[8][9]
It is the legal responsibility of the waste generator (the laboratory or institution) to correctly characterize, label, and safely store hazardous waste.[9] While this compound may not be explicitly listed as a "listed" hazardous waste by the EPA, its characteristics as an irritant require it to be managed as a hazardous chemical waste.[8]
The Golden Rule: Always consult your institution's specific Environmental Health & Safety (EHS) guidelines. Many organizations have policies that treat all chemical wastes as hazardous, streamlining the disposal process and ensuring maximum compliance.[8]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for safety and compliance, from the moment the chemical is deemed waste to its final collection.
Step 1: Waste Characterization and Segregation
-
Action: Immediately classify any unwanted this compound, including residues in containers, contaminated personal protective equipment (PPE), or spill cleanup materials, as hazardous chemical waste.
-
Causality: This classification is mandated by its irritant properties.[2] Segregation is crucial to prevent accidental contact with incompatible materials like strong acids, which could lead to a dangerous reaction.[5][6] Do not mix this waste with any other waste stream unless explicitly permitted by your EHS office.[9]
Step 2: Utilize Appropriate Personal Protective Equipment (PPE)
-
Action: Before handling the waste, ensure you are wearing the following PPE:
-
Causality: This PPE provides a necessary barrier to prevent skin and eye contact, which are the primary routes of exposure and irritation.[2]
Step 3: Select a Proper Waste Container
-
Action: Place the waste in a designated hazardous waste container that is chemically compatible (e.g., glass or high-density polyethylene). The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid.[8][11]
-
Causality: A robust, sealed container is the primary method of containment. Keeping the container closed at all times, except when adding waste, prevents the release of vapors or dust and is a key EPA compliance point.[8]
Step 4: Accurate and Complete Labeling
-
Action: Label the waste container clearly before any waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
A clear statement of the associated hazards (e.g., "Irritant," "Skin/Eye Irritant").
-
-
Causality: Proper labeling communicates the risks to everyone in the laboratory and is essential for waste handlers and disposal technicians to manage the material correctly and safely.[11]
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA. This should be a location within the laboratory that is at or near the point of generation and under the control of the lab personnel.[11] Ensure it is stored away from incompatible materials.[5][6]
-
Causality: The SAA provides a controlled, safe, and compliant temporary storage location prior to removal. This prevents the accumulation of large quantities of waste in active work areas and ensures it is managed by trained personnel.[11]
Step 6: Arrange for Final Disposal
-
Action: Once the container is full or you have reached your institution's time limit for storage in an SAA, contact your EHS department to request a waste pickup. Do not attempt to dispose of the material yourself.
-
Causality: Final disposal must be handled by a licensed hazardous waste management company that will use a permitted method, typically high-temperature incineration, to destroy the chemical safely.[9][12] This ensures the compound and its hazardous thermal decomposition products (like NOx) are managed in an environmentally sound and compliant manner.[5][12][13]
Emergency Protocol: Spill Management
Accidents can happen, and a clear plan for spill management is essential.
-
Minor Spill (Small amount of solid in a contained area):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[14]
-
Carefully sweep up the contaminated absorbent material and place it into a designated hazardous waste container.[14][15]
-
Label the container as "Spill Debris containing this compound."
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.[15]
-
-
Major Spill (Large quantity or outside of a containment area):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team or EHS office.
-
Prevent entry into the affected area.
-
Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.[15]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision flowchart for handling this compound waste.
Conclusion
The responsible disposal of this compound is not an administrative afterthought but a fundamental component of safe laboratory practice. By understanding the chemical's hazard profile, adhering to established regulatory frameworks, and meticulously following a validated disposal protocol, researchers can protect themselves, their colleagues, and the environment. This commitment to procedural integrity ensures that the valuable scientific contributions enabled by this compound are not overshadowed by preventable safety incidents or regulatory non-compliance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 6563-13-9 [sigmaaldrich.com]
- 4. fishersci.no [fishersci.no]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 6563-13-9 [chemicalbook.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. epa.gov [epa.gov]
- 12. biosynce.com [biosynce.com]
- 13. Oxides of Nitrogen - DCCEEW [dcceew.gov.au]
- 14. aksci.com [aksci.com]
- 15. benchchem.com [benchchem.com]
Mastering the Safe Handling of 6-Methoxyquinoline N-oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Methoxyquinoline N-oxide, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.
Immediate Safety Briefing: Understanding the Risks
This compound (CAS No. 6563-13-9) is a heterocyclic compound that, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents several hazards. It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols. The fundamental principle when working with this and similar potent compounds is containment to limit exposure[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed. Below is a summary of recommended PPE.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | EN 166 (EU) or ANSI Z87.1 (US)[4] | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and disposed of if contaminated. | EN 374 | Provides a barrier against skin contact. Breakthrough times can vary, so it is crucial to consult the manufacturer's data for the specific solvent being used. |
| Body Protection | A full-length laboratory coat, fully fastened. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors. | NIOSH or EN 149 approved | For handling the solid, powdered form, a NIOSH-approved N95 (or higher) particulate respirator may be necessary if a fume hood is not available or as a secondary precaution. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring the integrity of your experiments.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Weighing the Solid Compound
The primary risk during weighing is the generation of airborne particles. All weighing of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure[1][5].
Procedure:
-
Preparation: Before starting, cover the work surface within the fume hood with absorbent bench paper[1]. This will help contain any minor spills and simplify cleanup.
-
Tare Method: Place an empty, sealable container (e.g., a vial with a screw cap) on the balance and tare it to zero[6][7].
-
Transfer: Inside the fume hood, carefully transfer the desired amount of this compound powder into the tared container using a clean spatula[8]. Use slow and deliberate movements to minimize dust generation.
-
Seal and Re-weigh: Securely close the container and remove it from the fume hood to the balance for an accurate weight measurement[1][8].
-
Adjust as Needed: If adjustments to the weight are necessary, return the sealed container to the fume hood before opening it to add or remove the powder[6][7].
-
Cleanup: After weighing, decontaminate the spatula and any other tools used. Wipe down the work surface within the fume hood.
Preparing a Solution
When preparing solutions, the primary risks are splashing and vapor generation if a volatile solvent is used.
Procedure:
-
Solvent Addition: In the fume hood, slowly add the solvent to the pre-weighed, sealed container of this compound[3]. This helps to avoid splashing.
-
Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved. If necessary, use a magnetic stirrer at a low speed to prevent splashing.
-
Volume Adjustment: If preparing a solution of a specific volume, do so in a volumetric flask. Add solvent to dissolve the solid, and then carefully add more solvent to the calibration mark[9][10].
-
Labeling: Immediately and clearly label the container with the chemical name, concentration, date, and your initials.
Minor Spill Cleanup
In the event of a minor spill (a small amount that can be safely cleaned up by trained laboratory personnel), follow these steps[11]. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Procedure:
-
Alert Personnel: Immediately notify others in the vicinity of the spill[11].
-
Containment: If the spill is a liquid, contain it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[3]. For a solid spill, gently cover it with a damp paper towel to prevent it from becoming airborne[11].
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material or the covered solid spill and place it in a designated hazardous waste container[12].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or a soap and water solution), and collect the cleaning materials as hazardous waste[3].
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment. All waste generated must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States[13].
Waste Management Workflow
Caption: Workflow for the compliant disposal of this compound waste.
Waste Segregation and Containerization
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, absorbent materials from spills, and disposable lab coats, must be collected in a designated hazardous waste container[3][14]. This container should be a durable, leak-proof bag or drum.
-
Liquid Waste: Unused solutions and solvent rinses from decontaminating glassware should be collected in a separate, clearly labeled, and chemically compatible container with a secure screw cap[1].
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Labeling Hazardous Waste
Proper labeling is a legal requirement and essential for the safety of waste handlers. According to EPA regulations, hazardous waste containers must be labeled with[2][4][15]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other hazardous components.
-
The accumulation start date (the date the first drop of waste is added to the container).
-
Your name, laboratory, and contact information.
-
The appropriate hazard characteristics (e.g., Irritant).
Decontamination of Reusable Equipment
All reusable glassware and equipment that have come into contact with this compound must be decontaminated.
Procedure:
-
Initial Rinse: Rinse the equipment with a suitable solvent (one in which this compound is soluble) to remove the bulk of the residue. Collect this rinse as hazardous liquid waste.
-
Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Disposal of Contaminated PPE
Disposable PPE contaminated with this compound must be disposed of as solid hazardous waste[13][14]. Do not discard it in the regular trash. Place all contaminated items in the designated solid hazardous waste container.
Final Disposal
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor[1]. The primary method for the disposal of toxic organic compounds is typically high-temperature incineration by a licensed facility[14].
By integrating these detailed safety and handling protocols into your daily laboratory practices, you can create a secure research environment, ensure the well-being of your team, and maintain the highest standards of scientific integrity.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 10. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. lifemedz.com [lifemedz.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
